Geranyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E)-1-bromo-3,7-dimethylocta-2,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCUZAYKVZXKQE-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCBr)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CBr)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884229 | |
| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-90-5 | |
| Record name | Geranyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-bromo-3,7-dimethylocta-2,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG8US6W9BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Geranyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and analytical characterization of geranyl bromide, a key intermediate in organic synthesis.
Chemical Structure and Identification
This compound, systematically named (2E)-1-bromo-3,7-dimethylocta-2,6-diene, is a monoterpenoid halide. Its structure is characterized by a C10 carbon skeleton with two double bonds and a primary allylic bromide.
| Identifier | Value |
| IUPAC Name | (2E)-1-bromo-3,7-dimethylocta-2,6-diene[1][2] |
| Synonyms | trans-Geranyl bromide, (E)-1-Bromo-3,7-dimethylocta-2,6-diene |
| CAS Number | 6138-90-5[1] |
| Molecular Formula | C₁₀H₁₇Br[1][2] |
| SMILES | CC(=CCC/C(=C/CBr)/C)C[2] |
| InChI | InChI=1S/C10H17Br/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+[1][2] |
| InChIKey | JSCUZAYKVZXKQE-JXMROGBWSA-N[1][2] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic odor. It is immiscible with water but soluble in many organic solvents.
| Property | Value |
| Molecular Weight | 217.15 g/mol [2] |
| Density | 1.094 g/mL at 25 °C |
| Boiling Point | 101-102 °C at 12 mmHg |
| Melting Point | Not available |
| Solubility | Soluble in chloroform (B151607) and methanol. Immiscible with water. |
| Refractive Index (n²⁰/D) | 1.504 |
Experimental Protocols
Synthesis of this compound from Geraniol (B1671447)
A common and efficient method for the synthesis of this compound is the reaction of geraniol with phosphorus tribromide.
Methodology:
-
Geraniol is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature, typically between -15 °C and 0 °C.
-
Phosphorus tribromide (PBr₃), often dissolved in the same solvent, is added dropwise to the cooled geraniol solution while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period, typically 1 to 3 hours, to ensure complete conversion.
-
The reaction is then quenched by the slow addition of a cold aqueous solution, such as saturated sodium bicarbonate or water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover any remaining product.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
Purification
Crude this compound can be purified by vacuum distillation or column chromatography.
Vacuum Distillation Protocol:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is dry and free of cracks.
-
Transfer the crude this compound to the distillation flask.
-
Apply a vacuum and slowly heat the distillation flask.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., 101-102 °C at 12 mmHg).
Column Chromatography Protocol:
-
Prepare a silica (B1680970) gel column using a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The ¹H NMR spectrum of this compound provides characteristic signals for the different protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.5 | t | 1H | CH =C(CH₃)CH ₂Br |
| ~5.1 | t | 1H | (CH₃)₂C=CH |
| ~4.0 | d | 2H | CH ₂Br |
| ~2.1 | m | 4H | =CCH₂CH ₂C= |
| ~1.7 | s | 3H | =C(CH ₃)CH₂Br |
| ~1.6 | s | 6H | (CH ₃)₂C= |
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum confirms the carbon skeleton of this compound.
| Chemical Shift (ppm) | Assignment |
| ~142 | C =C(CH₃)CH₂Br |
| ~132 | (CH₃)₂C = |
| ~123 | (CH₃)₂C=C H |
| ~120 | C=C (CH₃)CH₂Br |
| ~39 | =CCH₂C H₂C= |
| ~30 | C H₂Br |
| ~26 | =CCH₂CH₂C= |
| ~25 | (C H₃)₂C= |
| ~17 | (C H₃)₂C= |
| ~16 | =C(C H₃)CH₂Br |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1670 | Medium | C=C stretching (alkene) |
| 1450 | Medium | C-H bending (alkane) |
| 1250 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 216/218 | Molecular ion [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 137 | Loss of Br radical |
| 69 | Allylic cleavage, formation of [C₅H₉]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of this compound, providing both separation from impurities and structural confirmation.
Experimental Protocol:
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent, such as hexane or ethyl acetate.
-
GC Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms.
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.
-
Temperature Program: A typical temperature program starts at a low temperature (e.g., 60 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-300 amu.
References
Synthesis of Geranyl Bromide from Geraniol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of geranyl bromide from geraniol (B1671447), a critical process in the development of various pharmaceuticals and fine chemicals. This compound serves as a key intermediate in the synthesis of a wide range of organic molecules, including the antitubercular agent SQ109.[1] This document outlines the prevalent synthetic methodologies, presents detailed experimental protocols, and offers a comparative analysis of reaction parameters to aid researchers in optimizing this important transformation.
Core Synthesis Methodology: Bromination with Phosphorus Tribromide
The most common and efficient method for the synthesis of this compound from geraniol is the reaction with phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of geraniol is converted into a good leaving group, which is subsequently displaced by a bromide ion.
Reaction Scheme:
Comparative Analysis of Synthetic Protocols
The following table summarizes quantitative data from various reported protocols for the synthesis of this compound from geraniol using phosphorus tribromide. This allows for a clear comparison of reaction conditions and their impact on product yield.
| Reagent (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| PBr₃ (0.5) | Hexane (B92381) | -30 to -10 | 45 min | 98 | [2] |
| PBr₃ (0.4) | Diethyl ether | -5 | 3 h | 99.5 | [1] |
| PBr₃ | Diethyl ether | Not specified | Not specified | 83-86 | [3] |
| PBr₃ (in the presence of pyridine) | Diethyl ether | -10 | Not specified | Not specified | [4] |
Detailed Experimental Protocols
Below are detailed experimental procedures for the synthesis of this compound from geraniol, based on established literature.
Protocol 1: High-Yield Synthesis in Hexane[2]
Materials:
-
Geraniol (10 mmol, 1.54 g)
-
Phosphorus tribromide (5 mmol, 0.49 mL), freshly distilled
-
Hexane (10 mL)
-
Methanol (1 mL)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon atmosphere
Procedure:
-
To a stirred solution of geraniol in hexane under an argon atmosphere, cool the reaction mixture to -30 °C.
-
Slowly add phosphorus tribromide dropwise over a period of 20 minutes.
-
Stir the resulting solution at -30 °C for 35 minutes.
-
Quench the reaction by the dropwise addition of cold methanol.
-
Extract the product with hexane.
-
Wash the organic extracts with a 5% sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the solution to obtain crude this compound. The product is often used without further purification.
Protocol 2: Synthesis in Diethyl Ether[1]
Materials:
-
Geraniol (3.24 mmol, 500 mg)
-
Phosphorus tribromide (1.30 mmol, 351 mg)
-
Anhydrous diethyl ether
-
5% w/v Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a mixture of geraniol and phosphorus tribromide in anhydrous diethyl ether.
-
Stir the reaction mixture at -5 °C for 3 hours.
-
Extract the resulting solution with a 5% w/v sodium bicarbonate solution and then with brine.
-
Dry the organic extract over sodium sulfate.
-
Evaporate the solvent in vacuo to yield this compound as a yellow oil.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key experimental workflow for the synthesis of this compound and the underlying chemical transformation.
References
An In-depth Technical Guide to the Physical Properties of Geranyl Bromide
This technical guide provides a comprehensive overview of the key physical properties of geranyl bromide, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the experimentally determined values for these properties and details the methodologies used for their measurement.
Core Physical Properties of this compound
This compound, a monoterpene bromide, is a valuable intermediate in organic synthesis. An accurate understanding of its physical properties is crucial for its application in research and development.
Quantitative Data Summary
The boiling point and density of this compound are summarized in the table below. It is important to note that the boiling point is highly dependent on pressure.
| Physical Property | Value | Conditions |
| Boiling Point | 227.7 ± 0.0 °C | at 760 mmHg[1] |
| 101-102 °C | at 12 mmHg[2][3][4] | |
| 102-104 °C | at 12 mmHg[5] | |
| 105 °C | at 19 mmHg[5] | |
| Density | 1.1 ± 0.1 g/cm³ | Not specified |
| 1.094 g/mL | at 25 °C[2][3][4] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Common methods for its determination include distillation and the capillary method.[6][7]
1. Distillation Method:
This method is suitable when a sufficient quantity of the liquid is available.
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure:
-
The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point.[6]
-
2. Capillary Method (Micro Boiling Point Determination):
This method is ideal when only a small amount of the sample is available.[8]
-
Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, and a heating bath (e.g., Thiele tube or MelTemp apparatus).[8][9]
-
Procedure:
-
A few drops of the liquid sample are placed in the small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, forming a steady stream of bubbles.[7]
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8]
-
Determination of Density
Density is defined as the mass of a substance per unit volume. For liquids, this is commonly determined using a pycnometer or a hydrometer.
1. Pycnometer Method:
A pycnometer is a flask with a specific, accurately known volume.[10]
-
Apparatus: A pycnometer, an analytical balance.
-
Procedure:
-
The mass of the clean, dry, and empty pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the excess liquid is wiped from the outside.
-
The mass of the filled pycnometer is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]
-
2. Hydrometer Method:
A hydrometer is an instrument that provides a direct reading of a liquid's density.
-
Apparatus: A hydrometer, a graduated cylinder large enough to float the hydrometer.
-
Procedure:
-
The liquid sample is poured into the graduated cylinder.
-
The hydrometer is gently lowered into the liquid until it floats freely.
-
The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem of the hydrometer.
-
Visualizations
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for determining the boiling point and density of a liquid sample like this compound.
Caption: Workflow for determining the boiling point and density of a liquid.
References
- 1. This compound | CAS#:6138-90-5 | Chemsrc [chemsrc.com]
- 2. This compound | 6138-90-5 [chemicalbook.com]
- 3. This compound CAS#: 6138-90-5 [m.chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound 95 6138-90-5 [sigmaaldrich.com]
- 6. vernier.com [vernier.com]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phillysim.org [phillysim.org]
- 10. mt.com [mt.com]
An In-depth Guide to the Physicochemical Properties of Geranyl Bromide
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical overview of geranyl bromide, focusing on its molecular formula and weight.
Core Molecular Data
This compound is an alkyl bromide commonly used in the synthesis of various organic compounds.[1][2] Its fundamental molecular attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H17Br | [2][3][4][5][6][7] |
| Molecular Weight | 217.15 g/mol | [2][3][5][6][7] |
| Alternate Names | trans-1-Bromo-3,7-dimethyl-2,6-octadiene, (2E)-1-Bromo-3,7-dimethyl-2,6-octadiene | [2][4] |
| CAS Number | 6138-90-5 | [2][4][5] |
Experimental Protocols
The determination of the molecular weight and formula of a compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.
Mass Spectrometry:
-
A sample of this compound is ionized, often using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. For this compound, this would be observed around 217.15 m/z, with a characteristic isotopic pattern due to the presence of bromine (isotopes 79Br and 81Br).
Elemental Analysis:
-
A known mass of the this compound sample is combusted in a controlled environment.
-
The resulting combustion products (CO2, H2O, and HBr) are collected and quantified.
-
The mass of each element (Carbon, Hydrogen, Bromine) in the original sample is calculated.
-
From these masses, the empirical formula is determined, which is then reconciled with the molecular weight from mass spectrometry to establish the molecular formula, C10H17Br.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound, its empirical formula, and its calculated molecular weight.
References
- 1. This compound | 6138-90-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | C10H17Br | CID 5365867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound CAS#: 6138-90-5 [m.chemicalbook.com]
- 6. This compound 95 6138-90-5 [sigmaaldrich.com]
- 7. GSRS [precision.fda.gov]
Spectroscopic Data of Geranyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Geranyl bromide ((2E)-1-bromo-3,7-dimethylocta-2,6-diene), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a structured format, details relevant experimental protocols, and includes a visual representation of the synthetic workflow.
Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.53 | t, J = 8.5 Hz | H-2 |
| 5.07 | m | H-6 |
| 4.03 | d, J = 8.4 Hz | H-1 (CH₂Br) |
| 2.08 | m | H-4, H-5 |
| 1.73 | s | H-9 (CH₃) |
| 1.68 | s | H-10 (CH₃) |
| 1.60 | s | H-8 (CH₃) |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1][2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm |
| 142.5 |
| 131.8 |
| 123.6 |
| 122.1 |
| 39.5 |
| 29.8 |
| 26.2 |
| 25.6 |
| 17.6 |
| 16.2 |
Solvent: CDCl₃
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2967 | C-H stretch (alkane) |
| 2927 | C-H stretch (alkane) |
| 2917 | C-H stretch (alkane) |
| 2858 | C-H stretch (alkane) |
| 1656 | C=C stretch (alkene) |
| 1444 | C-H bend (alkane) |
| 1385 | C-H bend (alkane) |
| 1369 | C-H bend (alkane) |
| 1202 | C-Br stretch |
| 1110 | |
| 840 | =C-H bend (alkene) |
| 587 |
Sample preparation: Neat (liquid film)
Experimental Protocols
Synthesis of this compound from Geraniol
A common method for the preparation of this compound is the reaction of Geraniol with phosphorus tribromide (PBr₃).[1]
Materials:
-
Geraniol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
5% w/v Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A mixture of Geraniol and PBr₃ in anhydrous diethyl ether is stirred at -5 °C for 3 hours.[1]
-
The resulting solution is extracted with a 5% w/v NaHCO₃ solution and brine.[1]
-
The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated in vacuo to yield this compound as a yellow oil.[1]
General Protocol for NMR Data Acquisition
Sample Preparation:
-
Approximately 5-20 mg of the this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
The solution is transferred to a 5 mm NMR tube.
-
The exterior of the NMR tube is cleaned with a tissue dampened with ethanol.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to optimize its homogeneity.
-
The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
The desired NMR experiment (e.g., 1D proton, 1D carbon) is set up with appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
The data is acquired and processed (Fourier transformation, phase correction, and baseline correction).
General Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
Sample Preparation: For a liquid sample like this compound ("neat"), a drop is placed directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
A small amount of the this compound sample is placed on the ATR crystal.
-
The sample spectrum is collected.
-
The ATR crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Visualization
The following diagram illustrates the workflow for the synthesis of this compound from Geraniol.
Caption: Synthesis of this compound from Geraniol.
References
The Discovery and Enduring Utility of Geranyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Geranyl bromide, a key acyclic monoterpene bromide, has served as a cornerstone in the edifice of synthetic organic chemistry for over a century. Its discovery is intrinsically linked to the pioneering explorations into the chemistry of terpenes, a vast class of naturally occurring hydrocarbons. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, offering detailed experimental protocols and contextualizing its significance as a versatile synthetic precursor.
Historical Context: From Essential Oils to a Synthetic Workhorse
The story of this compound begins not with its own discovery, but with the broader scientific endeavor to understand the components of essential oils in the late 19th and early 20th centuries. The foundational work of chemists like Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his work on alicyclic compounds, laid the groundwork for the systematic study of terpenes. These early investigations focused on isolating and elucidating the structures of compounds like geraniol (B1671447), the alcoholic precursor to this compound.
While a definitive first synthesis of this compound is not prominently documented, early 20th-century chemical literature indicates that the conversion of geraniol and its isomer linalool (B1675412) to their corresponding halides was an established practice. For instance, early methods involved the treatment of geraniol or linalool with hydrogen bromide in a toluene (B28343) solution to yield this compound. This places the emergence of this compound as a chemical entity within the broader context of the development of synthetic methodologies for converting alcohols to alkyl halides. The use of reagents like phosphorus tribromide (PBr₃) for such transformations also became a common practice during this era, offering a more controlled and efficient route to this compound and other alkyl bromides.
Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₇Br |
| Molecular Weight | 217.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 101-102 °C at 12 mmHg |
| Density | 1.094 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.504 |
Synthesis of this compound: Experimental Protocols
The most common and efficient laboratory-scale synthesis of this compound involves the bromination of geraniol using phosphorus tribromide. This method provides high yields and good purity of the desired product.
Synthesis of this compound from Geraniol using Phosphorus Tribromide
This protocol is adapted from established literature procedures and provides a reliable method for the preparation of this compound.
Materials:
-
Geraniol (98%+)
-
Phosphorus tribromide (PBr₃) (99%+)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water, deionized
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve geraniol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.35-0.5 eq) in DCM to the stirred geraniol solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly quench the reaction by the dropwise addition of cold water, while maintaining the temperature below 10 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and finally with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 10-50 g of Geraniol |
| Molar Ratio (Geraniol:PBr₃) | 1 : 0.35 - 0.5 |
| Reaction Temperature | 0 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity (post-distillation) | >95% |
Visualizing the Synthesis and Utility of this compound
To better illustrate the chemical processes involving this compound, the following diagrams have been generated using the DOT language.
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct evidence for the widespread natural occurrence of geranyl bromide remains elusive, its precursor, geraniol (B1671447), is a readily available and abundant monoterpene in the plant kingdom. This technical guide explores the significant natural prevalence of geraniol and investigates the enzymatic potential for its conversion into brominated compounds, a process observed in marine environments. This whitepaper provides a comprehensive overview of geraniol's natural sources, its biosynthetic pathway, and the enzymatic machinery capable of its halogenation. Detailed experimental protocols for extraction, quantification, and enzymatic bromination are provided to facilitate further research into the synthesis and potential applications of novel brominated monoterpenes.
Natural Occurrence of Geraniol: A Quantitative Overview
Geraniol is a primary constituent of many essential oils, contributing to their characteristic aromas.[1][2] Its concentration varies significantly depending on the plant species, geographical origin, and processing methods. The following table summarizes the geraniol content in several commercially important essential oils.
| Plant Species | Common Name | Geraniol Content (%) | References |
| Cymbopogon martinii | Palmarosa | 70 - 95 | [3] |
| Rosa damascena | Damask Rose | 15 - 44.4 | [4] |
| Pelargonium graveolens | Geranium | 10 - 36 | [5][6] |
| Cymbopogon winterianus | Citronella (Java type) | 18 - 20 | [7] |
| Cymbopogon nardus | Citronella (Ceylon type) | 18 - 20 | [7] |
Biosynthesis of Geraniol
Geraniol is synthesized in plants through the terpenoid biosynthetic pathway. The fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are produced via the methylerythritol 4-phosphate (MEP) pathway in plastids and the mevalonate (B85504) (MVA) pathway in the cytosol.[8][9][10] Geranyl pyrophosphate (GPP), the direct precursor to geraniol, is formed by the condensation of IPP and DMAPP, a reaction catalyzed by GPP synthase.[11] Finally, geraniol synthase (GES), a member of the terpene synthase family of enzymes, catalyzes the conversion of GPP to geraniol.[4][7][11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Engineering Yarrowia lipolytica for the biosynthesis of geraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - The mevalonate (MVA) and methylerythritol phosphate (MEP) pathways in biosynthesis of terpenoid. - Public Library of Science - Figshare [plos.figshare.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of Geranyl Bromide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Geranyl bromide (CAS No. 6138-90-5).
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is a combustible liquid that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2]
Signal Word: Danger[1]
Hazard Statements:
-
H227: Combustible liquid.[2]
-
H315: Causes skin irritation.[3]
-
H335: May cause respiratory irritation.[3]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C10H17Br | [1] |
| Molecular Weight | 217.15 g/mol | [4] |
| Appearance | Light yellow to pale orange liquid/oil | [1][5] |
| Odor | No information available | [1] |
| Boiling Point | 101 - 102 °C @ 12 mmHg | [4][5] |
| Flash Point | 75 °C - 95.0 °C (closed cup) | [6][7] |
| Density | 1.094 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.504 | [4][5] |
| Water Solubility | Immiscible | [5][7][8] |
| Storage Temperature | 2-8°C | [5][6] |
Exposure Controls and Personal Protection
To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment (PPE) should be utilized.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a fume hood.[1][3][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves (chemical-resistant) and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If vapors or mists are generated, a type ABEK (EN14387) respirator filter is recommended.
Safe Handling and Storage
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1] No smoking.[1]
-
Use only outdoors or in a well-ventilated area.[1]
Storage:
-
Store in a well-ventilated place.[1]
-
Keep container tightly closed.[1]
-
Store locked up.[1]
-
Keep away from heat, sparks, and flame.[1]
-
Store in a cool, dry place.[2][9] Incompatible with strong oxidizing agents.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. | [1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention. | [1][10] |
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][10] Water mist may be used to cool closed containers.[1]
-
Specific Hazards: Combustible material. Containers may explode when heated.[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Remove all sources of ignition.[1]
-
Environmental Precautions: Should not be released into the environment.[1]
-
Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[1]
Stability and Reactivity
-
Reactivity: None known, based on information available.[1]
-
Chemical Stability: Stable under normal conditions.[1]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Incompatible Materials: Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: None under normal use conditions.[1]
Toxicological Information
-
Acute Toxicity: The toxicological properties have not been fully investigated.[1]
-
Specific Target Organ Toxicity (STOT) - Single Exposure: May cause respiratory system irritation.[1]
-
Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[1]
Experimental Protocols and Visualizations
While specific experimental protocols involving this compound were not detailed in the safety-focused search results, a general protocol for handling a hazardous liquid chemical is provided below.
General Experimental Protocol for Handling this compound
Caption: General workflow for safely handling this compound in a laboratory setting.
Conceptual Pathway for Irritant-Induced Cellular Response
The following diagram illustrates a conceptual signaling pathway for a chemical irritant, such as this compound, leading to an inflammatory response in skin or respiratory tissues. This is a generalized representation as specific toxicological pathways for this compound are not well-documented in the public domain.
Caption: A conceptual diagram of a potential signaling pathway for an irritant chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound 95 6138-90-5 [sigmaaldrich.com]
- 5. This compound | 6138-90-5 [chemicalbook.com]
- 6. This compound | CAS#:6138-90-5 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. chemwhat.com [chemwhat.com]
- 9. targetmol.com [targetmol.com]
- 10. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for Terpene Synthesis Using Geranyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various terpenes using geranyl bromide as a key starting material. The following sections detail the reaction pathways, experimental protocols, and quantitative data for the synthesis of representative monoterpenes.
Introduction
Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene. They are the primary constituents of the essential oils of many plants and flowers and are widely used in the flavor, fragrance, and pharmaceutical industries. This compound, a C10 allylic halide, is a versatile precursor for the synthesis of numerous monoterpenes and other terpenoid structures. Its reactivity allows for the formation of both cyclic and acyclic terpenes through various chemical transformations, most notably intramolecular cyclization reactions.
The general strategy for synthesizing cyclic monoterpenes from this compound involves an intramolecular cyclization cascade. This process is often initiated by a Lewis acid or protic acid, which facilitates the departure of the bromide leaving group to form a geranyl cation. This reactive intermediate then undergoes an intramolecular electrophilic attack of a distal double bond, leading to the formation of a new carbon-carbon bond and a cyclic carbocation. Subsequent rearrangements and quenching of the carbocation by a nucleophile (often water) yield the final terpene product.
Key Reaction Pathways
The synthesis of monoterpenes from this compound primarily proceeds through a carbocation-mediated intramolecular cyclization. The specific terpene formed is dependent on the reaction conditions, including the choice of acid catalyst, solvent, and temperature, which influence the folding of the geranyl cation and the subsequent rearrangement pathways.
A common and well-studied example is the acid-catalyzed cyclization of a geranyl derivative to form α-terpineol. This reaction pathway is analogous to the biosynthesis of many cyclic monoterpenes from geranyl pyrophosphate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of α-terpineol from this compound, based on established procedures for acid-catalyzed cyclization of geraniol (B1671447), a closely related precursor.[1] A general protocol for handling this compound in a related reaction is also provided for procedural context.[2]
Protocol 1: Synthesis of α-Terpineol from this compound (Adapted from Geraniol Cyclization)
This protocol describes the acid-catalyzed intramolecular cyclization of this compound to yield α-terpineol.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for column chromatography
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
To the stirred solution, add ferric chloride hexahydrate (2 equivalents) at room temperature.[1]
-
Stir the reaction mixture vigorously at room temperature for 4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford pure α-terpineol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
General Protocol for Handling this compound in an Inert Atmosphere Reaction
This protocol is adapted from a procedure for the formation of an organozinc reagent from this compound and can be used as a reference for setting up reactions under anhydrous and oxygen-free conditions.[2]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Activated zinc powder
-
Lithium chloride (dried)
-
Three-necked round-bottom flask
-
Pressure-equalizing addition funnel
-
Magnetic stirrer and stir bar
-
Nitrogen gas inlet and bubbler
-
Syringes and needles
Procedure:
-
Flame-dry all glassware and allow to cool to room temperature under a stream of dry nitrogen.
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, add activated zinc powder and dried lithium chloride.
-
Fit the flask with a rubber septum, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Add anhydrous THF to the flask via syringe.
-
Prepare a solution of this compound in anhydrous THF in the addition funnel.
-
While stirring the suspension in the flask, add the this compound solution dropwise from the addition funnel over a period of 10-15 minutes at room temperature.[2]
-
After the addition is complete, continue to stir the reaction mixture under a nitrogen atmosphere for the desired amount of time.
-
Work-up the reaction as required by the specific synthetic procedure.
Data Presentation
The yield of cyclic terpenes from geranyl derivatives is highly dependent on the reaction conditions. The following table summarizes representative yields for the acid-catalyzed cyclization of geraniol to α-terpineol, which serves as a model for the expected outcome from this compound.
| Precursor | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Geraniol | FeCl₃·6H₂O (2 equiv.) | Acetonitrile | Room Temp | α-Terpineol | High | [1] |
Visualizations
Logical Workflow for Terpene Synthesis from this compound
The following diagram illustrates the general workflow for the synthesis and purification of a cyclic monoterpene from this compound.
Caption: General experimental workflow for terpene synthesis.
Signaling Pathway: Acid-Catalyzed Cyclization of Geranyl Cation
This diagram illustrates the key cationic intermediates in the acid-catalyzed cyclization of the geranyl moiety to form the α-terpinyl cation, a precursor to many cyclic monoterpenes.
Caption: Cationic intermediates in α-terpineol synthesis.
References
Application Note: Synthesis of Geranyl Bromide using Phosphorus Tribromide
Introduction
Geranyl bromide is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and other fine chemicals.[1][2] It is commonly prepared from the corresponding alcohol, geraniol (B1671447), through a nucleophilic substitution reaction. This application note provides a detailed protocol for the synthesis of this compound from geraniol utilizing phosphorus tribromide (PBr₃) as the brominating agent. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of geraniol is converted into a good leaving group by PBr₃, which is then displaced by a bromide ion.[3][4] This method is favored for its high yield and relatively mild reaction conditions.
Experimental Protocol
Materials:
-
Geraniol (C₁₀H₁₈O)
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Hexane, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath or cryostat
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus (optional)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is set up under a nitrogen atmosphere.
-
Dissolution of Geraniol: Geraniol is dissolved in an anhydrous solvent (e.g., dichloromethane, diethyl ether, or hexane) and the solution is cooled to the desired reaction temperature (typically between -30°C and -5°C) using an appropriate cooling bath.[1][5]
-
Addition of PBr₃: A solution of phosphorus tribromide in the same anhydrous solvent is added dropwise to the stirred geraniol solution via the dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below the specified temperature during the addition.[1]
-
Reaction Monitoring: The reaction mixture is stirred at the low temperature for a specified period (ranging from 45 minutes to 3 hours).[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of cold water or methanol (B129727) at low temperature.[1]
-
Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or hexane).[1]
-
Washing: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine to neutralize any remaining acid and remove water-soluble impurities.[1][5]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.[1][5]
-
Purification (Optional): The crude product can be purified by vacuum distillation to obtain high-purity this compound.[6] However, for many subsequent reactions, the crude product is of sufficient purity.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | Geraniol | Geraniol | Geraniol |
| Reagent | PBr₃ (0.5 eq.) | PBr₃ (0.5 eq.) | PBr₃ (0.4 eq.) |
| Solvent | Dichloromethane | Hexane | Diethyl Ether |
| Temperature | -20°C | -30°C to -10°C | -5°C |
| Reaction Time | 3 hours | 45 minutes | 3 hours |
| Quenching Agent | Water | Methanol | Saturated NaHCO₃ |
| Yield | Quantitative | 98% | 99.5% |
| Reference | [1] | [5] |
Characterization Data
This compound is typically characterized by its spectroscopic data.
-
¹H NMR (CDCl₃, 400 MHz): δ = 5.53 (t, J = 8.5 Hz, 1H), 5.07 (m, 1H), 4.03 (d, J = 8.4 Hz, 2H), 2.08 (m, 4H), 1.73 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H) ppm.[5]
-
Physical Properties:
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound from geraniol using PBr₃.
References
- 1. This compound CAS#: 6138-90-5 [m.chemicalbook.com]
- 2. ゲラニルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Geranyl Bromide: A Versatile Precursor for the Synthesis of Fragrance Compounds
Application Note
Introduction
Geranyl bromide ((2E)-1-bromo-3,7-dimethylocta-2,6-diene) is a key intermediate in the fragrance industry, valued for its utility as a precursor to a wide array of sought-after aroma compounds. As an allylic bromide, it readily undergoes nucleophilic substitution reactions, allowing for the introduction of various functional groups and the creation of a diverse palette of scents. This document provides detailed protocols for the synthesis of several fragrance compounds using this compound as the starting material, including geranyl acetate (B1210297), geranyl ethyl ether, and the parent alcohol, geraniol (B1671447). These compounds are prized for their characteristic floral, fruity, and rosy notes, making them staples in perfumery and flavor applications.
The protocols outlined below are intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development. They provide clear, step-by-step instructions for the synthesis, purification, and characterization of these valuable fragrance molecules.
Synthesis of Fragrance Esters: Geranyl Acetate
Geranyl acetate is a widely used fragrance compound with a characteristic fruity, rosy aroma. It can be synthesized from this compound via a nucleophilic substitution reaction with an acetate salt.
Reaction Pathway
Caption: Synthesis of Geranyl Acetate from this compound.
Experimental Protocol
Materials:
-
This compound
-
Sodium acetate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add anhydrous sodium acetate (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude geranyl acetate by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield pure geranyl acetate.
Quantitative Data
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by GC) | >98% |
| Boiling Point | 242-245 °C |
Synthesis of Fragrance Ethers: Geranyl Ethyl Ether
Geranyl ethyl ether possesses a fresh, rosy, and slightly green odor. Its synthesis from this compound is a classic example of the Williamson ether synthesis.
Reaction Pathway
Caption: Williamson Ether Synthesis of Geranyl Ethyl Ether.
Experimental Protocol
Materials:
-
This compound
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask fitted with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise from the dropping funnel to the stirred sodium ethoxide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with deionized water.
-
Remove the ethanol under reduced pressure.
-
Transfer the residue to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude ether by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (by GC) | >97% |
| Boiling Point | 95-97 °C at 10 mmHg |
Conversion to Parent Alcohol: Geraniol
Geraniol, with its characteristic rose-like scent, can be regenerated from this compound through a hydrolysis reaction. This is a useful procedure if geraniol is the desired final product or an intermediate for further transformations.
Reaction Pathway
Application Notes and Protocols: Geranyl Bromide in Pharmaceutical Intermediate Synthesis
Introduction
Geranyl bromide ((2E)-1-bromo-3,7-dimethyl-2,6-octadiene) is a key C10 monoterpenoid intermediate widely utilized in the synthesis of complex molecules, particularly within the pharmaceutical industry. As a reactive electrophile and an effective alkylating agent, it serves as a versatile building block for introducing the geranyl moiety into various molecular scaffolds. This lipophilic isoprenoid unit is a common feature in numerous natural products and biologically active compounds. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as membrane permeability and protein binding. These application notes provide a detailed overview of the use of this compound in the synthesis of important pharmaceutical intermediates, complete with experimental protocols, quantitative data, and process diagrams.
Application 1: Synthesis of Geranylamine (B3427868), a Key Intermediate for the Antitubercular Agent SQ109
Geranylamine is a critical precursor for the synthesis of SQ109, a second-generation ethylenediamine (B42938) that is a promising drug candidate for treating tuberculosis, including multidrug-resistant strains.[1] SQ109 functions by inhibiting the MmpL3 transporter, which is essential for the synthesis of the mycobacterial cell wall.[1] The synthesis of geranylamine often starts from the readily available geraniol (B1671447), which is first converted to this compound. This compound is then transformed into geranylamine through several established synthetic routes.[1]
Quantitative Data Summary
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Bromination | Geraniol, Phosphorus tribromide | This compound | 99.5% | [1] |
| Gabriel Synthesis | This compound, Potassium phthalimide (B116566) | N-Geranyl phthalimide | Not specified | [1] |
| Hydrazinolysis | N-Geranyl phthalimide, Hydrazine (B178648) | Geranylamine | 81% | [1] |
| Azide Formation | This compound, Sodium azide | Geranyl azide | 92% | [1] |
| Staudinger Reaction | Geranyl azide, Triphenylphosphine | Geranylamine | 34% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Geraniol [1]
-
Dissolve geraniol in dry diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the geraniol is consumed.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound as a crude product, which can be used directly or purified by distillation.
Protocol 2: Synthesis of Geranylamine via Gabriel Synthesis [1]
-
Add this compound and potassium phthalimide to a flask containing a suitable solvent like dimethylformamide (DMF).
-
Heat the mixture under reflux for several hours until TLC indicates the consumption of this compound.
-
Cool the reaction mixture to room temperature and pour it into water to precipitate the N-geranyl phthalimide.
-
Filter the solid, wash with water, and dry.
-
Suspend the obtained N-geranyl phthalimide in ethanol.
-
Add hydrazine hydrate (B1144303) to the suspension and heat the mixture to reflux for 4-6 hours.
-
After cooling, acidify the mixture with hydrochloric acid (HCl) to precipitate the phthalhydrazide (B32825) byproduct.
-
Filter off the precipitate and concentrate the filtrate under reduced pressure.
-
Make the residue basic with a sodium hydroxide (B78521) (NaOH) solution and extract the product with diethyl ether.
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield geranylamine.
Visualization: Synthetic Pathway to Geranylamine
Caption: Synthetic routes from Geraniol to Geranylamine via this compound.
Application 2: Synthesis of C-Geranylated Phenolic Intermediates
C-geranylated phenolic compounds are a class of molecules found in various natural products and are precursors for the synthesis of cyclic isoprenoids. The direct alkylation of phenols with this compound can lead to a mixture of C- and O-alkylated products. To achieve regioselective C-alkylation, methods such as Cu(I)-mediated Grignard coupling with protected phenols are employed. These intermediates are valuable for further synthetic elaborations in drug discovery.
Quantitative Data Summary
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Bromination | Geraniol, Phosphorus tribromide | This compound | 98% | |
| Coupling | (2-iodophenyl)-2-tetrahydropyranyl ether, n-BuLi, this compound | 2-Geranylphenyl-2-tetrahydropyranyl ether | 95% | |
| Deprotection | 2-Geranylphenyl-2-tetrahydropyranyl ether, PPTS | 2-Geranylphenol | 93% |
Experimental Protocol
Protocol 3: Synthesis of 2-Geranylphenol
-
In a two-necked round-bottom flask under an argon atmosphere, dissolve (2-iodophenyl)-2-tetrahydropyranyl ether in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise via syringe and stir for 30 minutes to form the aryllithium species.
-
Add a solution of this compound in THF to the mixture.
-
Allow the reaction to stir and slowly warm to -20 °C.
-
Quench the reaction by adding methanol (B129727) and allow it to warm to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the protected phenol (B47542) derivative.
-
For deprotection, dissolve the precursor in a suitable solvent and treat with pyridinium (B92312) p-toluenesulfonate (PPTS).
-
Heat the mixture as required and monitor by TLC.
-
Upon completion, perform an aqueous workup, extract the product, dry the organic phase, and concentrate. Purify the final product, 2-geranylphenol, by column chromatography.
Visualization: Synthesis of 2-Geranylphenol
Caption: Synthesis of 2-Geranylphenol using this compound.
Application 3: Synthesis of Ketones via Allyl Zinc Reagents
This compound is a precursor for organometallic reagents, such as allyl zinc compounds. These reagents are potent nucleophiles that can react with electrophiles like acyl chlorides to form ketones. This reaction is a key step in more complex syntheses, for instance, in carbonyl-olefin metathesis for creating cyclic olefins.[2]
Quantitative Data Summary
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Reagent Formation | This compound, Activated Zinc, LiCl | Geranyl Zinc Reagent | In situ | [2] |
| Ketone Synthesis | Geranyl Zinc Reagent, Benzoyl chloride | 2,6-Dimethyl-1-phenyl-2-vinylhept-5-en-1-one | Not specified | [2] |
Experimental Protocol
Protocol 4: Preparation of an Aryl Ketone via a Geranyl Zinc Reagent [2]
-
Charge a flame-dried, three-necked flask with activated zinc powder and lithium chloride under an inert nitrogen atmosphere.
-
Add anhydrous THF to the flask.
-
Prepare a solution of this compound in anhydrous THF in a pressure-equalizing addition funnel.
-
Add the this compound solution dropwise to the vigorously stirring zinc suspension at 23 °C over 10 minutes.
-
Stir the resulting grey, heterogeneous mixture for 1.5 hours at 23 °C to form the allyl zinc reagent.
-
In a separate flame-dried flask, prepare a solution of benzoyl chloride in anhydrous THF.
-
Cool the benzoyl chloride solution to the desired temperature (e.g., -78 °C).
-
Transfer the supernatant of the prepared allyl zinc reagent to the benzoyl chloride solution via cannula.
-
Allow the reaction to proceed, monitoring by TLC.
-
Quench the reaction with a saturated ammonium (B1175870) chloride (NH₄Cl) solution.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting ketone by column chromatography.
Visualization: Ketone Synthesis Workflow
Caption: Workflow for aryl ketone synthesis via a Geranyl Zinc reagent.
Application 4: Alkylation of Flavonoids for Biological Activity Modulation
This compound is used to introduce the geranyl group onto flavonoid scaffolds. This modification increases the lipophilicity of the flavonoid, potentially enhancing its interaction with biological membranes and protein targets. Synthesized isoprenoid dehydrosilybins have been shown to be potential modulators of P-glycoprotein activity, which is implicated in multidrug resistance in cancer.[3] Similarly, prenylated and geranylated derivatives of flavonoids like baicalein (B1667712) have been synthesized and evaluated for their anticancer effects.[3]
Experimental Protocol
Protocol 5: General Procedure for Geranylation of Flavonoids [3]
-
Dissolve the parent flavonoid (e.g., baicalein) in a suitable alkaline medium, such as a solution of potassium carbonate (K₂CO₃) in acetone (B3395972) or DMF.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, filter off any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting geranylated flavonoid derivatives by column chromatography.
Visualization: General Scheme for Flavonoid Geranylation
Caption: General reaction scheme for the alkylation of flavonoids with this compound.
References
The Role of Geranyl Bromide in the Synthesis of Insect Pheromones: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Geranyl bromide, a key building block in organic synthesis, is proving to be an invaluable precursor for the production of various insect pheromones. These semiochemicals are crucial for the development of environmentally benign and highly specific pest management strategies. This document provides detailed application notes and experimental protocols for the synthesis of select insect pheromones utilizing this compound, aimed at researchers, scientists, and professionals in drug development and agrochemistry.
Insect pheromones, the chemical signals used for communication between members of the same species, offer a targeted approach to pest control by disrupting mating patterns or luring insects into traps. The synthesis of these often complex molecules in a laboratory setting is essential for their large-scale production and application in agriculture. This compound, a commercially available monoterpenoid bromide, serves as a versatile starting material for the construction of the carbon skeletons of many insect pheromones, particularly those of scale insects.
Application in the Synthesis of San Jose Scale Pheromone Components
The San Jose scale (Quadraspidiotus perniciosus) is a significant pest of fruit and nut trees. Its sex pheromone is a multi-component blend, with key constituents being propionate (B1217596) esters. The synthesis of one of these components, 7-methyl-3-methylene-7-octenyl propanoate, can be achieved through a synthetic route where a this compound-like precursor is a key intermediate.
A crucial step in the synthesis of this pheromone component is the conversion of a terminal bromide to the corresponding propionate ester. This is typically achieved through nucleophilic substitution with a propionate salt.
Experimental Protocol: Synthesis of 7-methyl-3-methylene-7-octenyl propanoate from its Bromide Precursor
This protocol is adapted from methodologies used for the synthesis of alkyl esters from their corresponding bromides.
Materials:
-
7-methyl-3-methylene-7-octenyl bromide
-
Sodium propionate
-
N,N-Dimethylacetamide (DMAc)
-
Diethyl ether
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Under a nitrogen atmosphere, a mixture of 7-methyl-3-methylene-7-octenyl bromide (3.70 g, assuming 88% purity), sodium propionate (2.50 g), and 30 ml of N,N-dimethylacetamide is stirred at 92°C for 2.5 hours.[1]
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is poured into water and extracted with diethyl ether.
-
The combined diethyl ether extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrated under reduced pressure to yield the crude product.
-
The crude product is a mixture containing 7-methyl-3-methylene-7-octenyl propanoate. Further purification by column chromatography or distillation is required to isolate the pure pheromone component.
| Reactant/Product | Molecular Formula | Amount/Volume | Molar Equivalent | Yield | Purity |
| 7-methyl-3-methylene-7-octenyl bromide (88% GC) | C10H17Br | 3.70 g | 1 | - | 88% |
| Sodium propionate | C3H5NaO2 | 2.50 g | ~1.5 | - | - |
| 7-methyl-3-methylene-7-octenyl propanoate | C13H22O2 | - | - | 70% | 65% GC |
Table 1: Quantitative data for the synthesis of 7-methyl-3-methylene-7-octenyl propanoate.
Logical Workflow for Pheromone Synthesis from this compound
The general strategy for synthesizing insect pheromones from this compound often involves a key carbon-carbon bond-forming reaction to construct the required carbon skeleton, followed by functional group manipulations to arrive at the final pheromone structure. A common approach is the use of Grignard reagents derived from this compound.
Caption: General workflow for insect pheromone synthesis from this compound.
Synthesis of a Key Intermediate for Terpenoid Pheromones
This compound can be used to synthesize a variety of terpenoid intermediates that are precursors to different insect pheromones. One such example is the formation of a substituted heptenone via a Negishi coupling reaction, which can then be further elaborated.
Experimental Protocol: Synthesis of (E)-2,6-Dimethyl-1-phenyl-5-hepten-1-one
This protocol details the formation of an allyl zinc reagent from this compound and its subsequent reaction with benzoyl chloride. While not a direct synthesis of an insect pheromone, this reaction is illustrative of the synthetic utility of this compound in forming key C-C bonds.
Materials:
-
This compound (96%)
-
Activated zinc powder
-
Lithium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Benzoyl chloride
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
A flame-dried three-necked flask is charged with activated zinc powder (14.09 g, 215 mmol) and lithium chloride (5.11 g, 121 mmol) in anhydrous THF (230 mL).
-
A solution of this compound (21.4 mL, 108 mmol) in anhydrous THF (20 mL) is added dropwise to the vigorously stirring suspension at 23°C.
-
The mixture is stirred for 1.5 hours at 23°C under a nitrogen atmosphere.
-
In a separate flame-dried flask, benzoyl chloride (10.0 mL, 86 mmol) is dissolved in anhydrous THF (80 mL) and cooled in an ice/water bath.
-
The supernatant of the allyl zinc reagent is transferred via cannula to the benzoyl chloride solution, maintaining the internal temperature below 5-6°C.
-
The reaction is stirred for 30 minutes in the ice bath and then quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired ketone.
| Reactant/Product | Molecular Formula | Amount/Volume | Molar Equivalent | Yield | Purity |
| This compound | C10H17Br | 21.4 mL | 1.25 | - | 96% |
| Benzoyl chloride | C7H5ClO | 10.0 mL | 1.0 | - | - |
| (E)-2,6-Dimethyl-1-phenyl-5-hepten-1-one | C15H20O | - | - | 93% | 97% |
Table 2: Quantitative data for the synthesis of a terpenoid ketone from this compound.
Signaling Pathway Visualization
The application of synthetic pheromones in pest management often relies on disrupting the natural chemical signaling pathway of the target insect. The following diagram illustrates a simplified logical flow of how synthetic pheromones interfere with the mating process.
Caption: Logical diagram of mating disruption by synthetic pheromones.
The protocols and data presented herein underscore the significant role of this compound in the synthesis of insect pheromones. The continued development of synthetic routes utilizing this versatile building block will be instrumental in advancing sustainable agriculture and pest management practices.
References
Application Notes: Geranyl Bromide Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl bromide ((2E)-1-Bromo-3,7-dimethylocta-2,6-diene) is a valuable and versatile electrophilic intermediate in organic synthesis. As a primary allylic halide, its reactivity is dominated by nucleophilic substitution, primarily through the SN2 mechanism, which allows for the direct and stereospecific introduction of the C10 geranyl moiety. This terpene unit is a key structural motif in numerous natural products, pharmaceuticals, fragrances, and agrochemicals. The allylic nature of the bromide also allows for resonance stabilization of a potential carbocation, although SN2 pathways are generally favored with strong nucleophiles.
These application notes provide a comprehensive overview of the reactions of this compound with various classes of nucleophiles, including detailed protocols for key transformations. The information is intended to serve as a practical guide for synthetic chemists in research and development.
General Reaction Pathway: SN2 Mechanism
The reaction of this compound with a strong nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the bromide, leading to an inversion of stereochemistry (though this is not relevant at the achiral C1 center of this compound) and the displacement of the bromide leaving group in a single, concerted step.
Caption: General SN2 mechanism for this compound.
General Experimental Workflow
Most of the following protocols adhere to a standard sequence of steps: reaction setup under an inert atmosphere, execution of the reaction with temperature control, aqueous workup to quench the reaction and remove inorganic salts, extraction of the organic product, drying, and finally, purification by column chromatography or distillation.
Caption: A typical experimental workflow.
Reactions with Oxygen Nucleophiles
The reaction of this compound with oxygen-based nucleophiles is a primary method for forming geranyl ethers and, less commonly, geranyl esters.
-
Alkoxides (Williamson Ether Synthesis): Reaction with sodium or potassium alkoxides (e.g., sodium ethoxide) in a suitable solvent like ethanol (B145695) or THF yields the corresponding geranyl ether. This reaction follows a classic SN2 pathway.
-
Phenoxides: Phenoxide nucleophiles are ambident, meaning they can react at two different sites (the oxygen or the aromatic ring). Reaction with this compound can lead to a mixture of O-alkylated (geranyl aryl ether) and C-alkylated (geranyl phenol) products. Reaction conditions can be tuned to favor one over the other.
Caption: Competing pathways in phenoxide alkylation.
Quantitative Data: O-Nucleophiles
| Nucleophile | Reagents/Conditions | Product | Yield (%) |
| Sodium Ethoxide | Ethanol (solvent), Reflux | Geranyl Ethyl Ether | >80% (implied route)[1][2] |
| O-protected 2-iodophenol (B132878) / n-BuLi | THF, -78 °C to RT | 2-Geranylphenol (after deprotection) | ~88% (overall) |
Protocol 1: Synthesis of Geranyl Ethyl Ether
This protocol is based on the principles of the Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous ethanol (sufficient volume)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reaction: Dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol. To this stirring solution, add this compound (1.0 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 9:1 hexane:ethyl acetate).
-
Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NH₄Cl, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica (B1680970) gel to obtain pure geranyl ethyl ether.
Reactions with Nitrogen Nucleophiles
The azide (B81097) ion (N₃⁻) is an excellent nucleophile for SN2 reactions with alkyl halides. The resulting alkyl azide can be readily reduced to a primary amine, providing a clean, two-step method for amination that avoids the over-alkylation problems often seen when using ammonia (B1221849) directly.
Quantitative Data: N-Nucleophiles
| Nucleophile | Reagents/Conditions | Product | Yield (%) |
| Sodium Azide (NaN₃) | DMSO, Room Temperature, overnight | Geranyl Azide | ~70-80% (estimated) |
Protocol 2: Synthesis of Geranyl Azide
This protocol is adapted from a standard procedure for the synthesis of benzyl (B1604629) azide from benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in DMSO.
-
Reaction: To the stirring solution, add solid sodium azide (1.5 eq) in one portion. Stir the resulting suspension at room temperature overnight (12-16 hours).
-
Workup: Carefully add deionized water to the reaction mixture (Note: addition may be exothermic).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash them twice with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield geranyl azide as an oil. Caution: Organic azides can be energetic; avoid heating to high temperatures.
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles are generally very powerful due to their high polarizability. Thiols can be synthesized from this compound using thiourea (B124793), followed by basic hydrolysis.
Quantitative Data: S-Nucleophiles
| Nucleophile | Reagents/Conditions | Product | Yield (%) |
| Thiourea / NaOH | 1) Thiourea, 95% Ethanol, Reflux; 2) NaOH(aq), Reflux | Thiogeraniol (B1239506) | High (not specified)[3] |
Protocol 3: Synthesis of Thiogeraniol (Geranyl Mercaptan)
This protocol is based on a patented procedure.[3]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.05 eq)
-
95% Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution
-
Concentrated acid (e.g., HCl) for neutralization
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Isothiouronium Salt Formation: In a round-bottom flask with a reflux condenser, mix this compound (1.0 eq) and thiourea (1.05 eq) in 95% ethanol. Heat the mixture to reflux and maintain for 2-3 hours.
-
Hydrolysis: After cooling slightly, add an aqueous solution of sodium hydroxide to the reaction mixture. Heat again to reflux for 3-5 hours to hydrolyze the intermediate isothiouronium salt.
-
Neutralization: Cool the reaction to room temperature in an ice bath. Carefully neutralize the excess base by adding concentrated acid until the solution is acidic.
-
Workup and Extraction: Extract the aqueous mixture with an organic solvent (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude thiogeraniol by vacuum distillation to obtain the final product.
Reactions with Carbon Nucleophiles
Forming new carbon-carbon bonds is central to synthetic chemistry. This compound readily reacts with a variety of "soft" carbon nucleophiles.
-
Cyanide: The cyanide ion (CN⁻) is an effective nucleophile that adds a single carbon atom and produces a nitrile. This reaction extends the carbon chain and the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Enolates: Stabilized carbanions, such as the enolate of diethyl malonate, are excellent nucleophiles for SN2 alkylation. The malonic ester synthesis allows for the synthesis of geranyl-substituted acetic acids.
-
Organometallics: Organozinc reagents can be prepared from this compound. These reagents are less basic than their Grignard or organolithium counterparts and are highly effective for coupling with electrophiles like acid chlorides.[4]
Quantitative Data: C-Nucleophiles
| Nucleophile | Reagents/Conditions | Product | Yield (%) |
| Diethyl malonate / NaOEt | NaOEt, Ethanol, Reflux | Diethyl 2-geranylmalonate | High (typical) |
| Zinc / Benzoyl Chloride | 1) Zn, LiCl, THF, 23 °C; 2) Benzoyl Chloride, <6 °C | 2,6-Dimethyl-1-phenyl-2-vinylhept-5-en-1-one | 83-86%[4] |
Protocol 4: Malonic Ester Synthesis with this compound
Materials:
-
Diethyl malonate (1.05 eq)
-
Sodium ethoxide (1.0 eq)
-
Anhydrous ethanol
-
This compound (1.0 eq)
-
Diethyl ether
-
Dilute HCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. Add diethyl malonate (1.05 eq) dropwise and stir for 30 minutes at room temperature to form the enolate.
-
Alkylation: Add this compound (1.0 eq) dropwise to the enolate solution. Heat the mixture to reflux and maintain for 6-8 hours until TLC analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature and remove the ethanol via rotary evaporation. Add water to the residue and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, diethyl 2-geranylmalonate, by vacuum distillation.
-
(Optional) Hydrolysis & Decarboxylation: The resulting ester can be hydrolyzed (e.g., with aqueous NaOH) and then acidified and heated to decarboxylate, yielding 5,9-dimethyldeca-4,8-dienoic acid.
References
Stereoselective Synthesis Using Geranyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl bromide, a readily available monoterpene derivative, serves as a versatile C10 building block in organic synthesis. Its structure, featuring two double bonds and a reactive allylic bromide, provides multiple sites for functionalization. The stereoselective functionalization of this compound is of significant interest, particularly in the synthesis of complex natural products and chiral drug intermediates where precise control of stereochemistry is paramount for biological activity. This document provides detailed application notes and protocols for the stereoselective synthesis involving this compound, with a focus on the enantioselective construction of all-carbon quaternary stereocenters.
The asymmetric allylic alkylation of aldehydes with this compound represents a powerful strategy for the synthesis of chiral molecules. This reaction, when catalyzed by a suitable chiral catalyst system, can afford products with high diastereo- and enantioselectivity. A notable application of this methodology is in the total synthesis of (+)-bakuchiol, a natural meroterpenoid with significant pharmacological properties.
Featured Application: Enantioselective Synthesis of a (+)-Bakuchiol Precursor
This section details the asymmetric allylic alkylation of 2-(4-methoxyphenyl)acetaldehyde (B1346790) with this compound. This reaction is a key step in the enantioselective synthesis of (+)-bakuchiol, establishing its characteristic chiral quaternary carbon center. The protocol described is based on the chromium-catalyzed asymmetric allylation developed by Xiong and Zhang.
Reaction Principle
The reaction proceeds via the enantioselective addition of a geranyl nucleophile, generated in situ from this compound, to an aldehyde. A chiral chromium catalyst, complexed with a specific ligand, controls the facial selectivity of the nucleophilic attack on the aldehyde, leading to the formation of a chiral alcohol with high enantiomeric excess.
Quantitative Data Summary
The following table summarizes the typical results obtained for the asymmetric allylic alkylation of 2-(4-methoxyphenyl)acetaldehyde with this compound.
| Entry | Aldehyde | Electrophile | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |
| 1 | 2-(4-methoxyphenyl)acetaldehyde | This compound | 10 | 75 | >20:1 | 92 |
Experimental Protocols
Materials and Reagents
-
This compound (purified by distillation)
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2-(4-methoxyphenyl)acetaldehyde
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Chromium(II) chloride (anhydrous)
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Chiral sulfonamide-oxazoline ligand (as described by Xiong and Zhang)
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Manganese powder (activated)
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Trimethylsilyl (B98337) chloride (TMSCl)
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Triethylamine (B128534) (Et3N)
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous N,N-Dimethylformamide (DMF)
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Standard laboratory glassware (flame-dried)
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Inert atmosphere (Argon or Nitrogen)
Protocol: Asymmetric Allylic Alkylation
-
Catalyst Preparation (in situ):
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To a flame-dried Schlenk tube under an inert atmosphere, add CrCl2 (10 mol%) and the chiral sulfonamide-oxazoline ligand (11 mol%).
-
Add anhydrous THF (0.1 M relative to the aldehyde).
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Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk tube, dissolve 2-(4-methoxyphenyl)acetaldehyde (1.0 equiv) in anhydrous THF.
-
Add activated manganese powder (3.0 equiv) and triethylamine (2.0 equiv).
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Cool the mixture to 0 °C.
-
-
Addition of Reagents:
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To the aldehyde-containing mixture, add this compound (1.5 equiv) dropwise.
-
Add trimethylsilyl chloride (1.5 equiv) dropwise.
-
Transfer the prepared catalyst solution to the reaction mixture via cannula.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the desired chiral alcohol.
-
-
Characterization:
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
Logical Workflow for Asymmetric Synthesis
Caption: Workflow for the enantioselective synthesis of a (+)-bakuchiol precursor.
Signaling Pathway of Chiral Induction
Caption: Proposed catalytic cycle for chiral induction in the asymmetric allylation.
Troubleshooting & Optimization
Low yield in Geranyl bromide synthesis troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of geranyl bromide, particularly in addressing low reaction yields.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound from geraniol (B1671447).
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low to no conversion of geraniol | 1. Reagent Inactivity: Phosphorus tribromide (PBr₃) is sensitive to moisture and can decompose over time. | 1. Use Fresh or Purified Reagents: Ensure PBr₃ is freshly opened or distilled before use. Use anhydrous solvents and thoroughly dry all glassware.[1] |
| 2. Inadequate Reaction Temperature: The reaction may be too slow at very low temperatures, or side reactions may be favored at higher temperatures. | 2. Optimize Temperature: For the PBr₃ method, maintain a low temperature, for instance, by carrying out the reaction at -5°C in diethyl ether or between -30°C and -10°C in hexane (B92381).[2] | |
| Presence of significant side products (e.g., linalyl bromide) | 1. Allylic Rearrangement: The reaction conditions may promote the rearrangement of the geranyl cation intermediate to the more stable tertiary linalyl cation. | 1. Gentle Reaction Conditions: Use milder reagents or conditions that minimize carbocation formation. The use of triphenylphosphine (B44618) and carbon tetrabromide can convert allylic alcohols to the corresponding halides without allylic rearrangement.[1] |
| Product decomposes upon distillation (turns orange/brown) | 1. Thermal Instability: this compound is known to be thermally labile and can decompose at elevated temperatures.[3] | 1. Use High Vacuum Distillation: Purify the product using short-path distillation under high vacuum to keep the boiling temperature as low as possible.[3] |
| 2. Presence of Acidic Impurities: Trace amounts of acid can catalyze decomposition. | 2. Neutralize Before Distillation: Ensure the workup includes a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts. | |
| Product loss during workup | 1. Incomplete Extraction: this compound may not be fully extracted from the aqueous layer if the organic solvent volume is insufficient. | 1. Thorough Extraction: Perform multiple extractions with an adequate volume of an appropriate organic solvent (e.g., hexane, diethyl ether). |
| 2. Emulsion Formation: The presence of salts or other impurities can lead to the formation of an emulsion, making phase separation difficult. | 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound from geraniol?
A1: Reported yields for the synthesis of this compound from geraniol can be quite high, often exceeding 80%. For example, procedures using phosphorus tribromide (PBr₃) have reported yields of up to 98-99.5%.[2] Another protocol reports a yield of 83-86% after vacuum distillation.[3] However, yields can be significantly lower if reaction conditions are not optimal or if reagents are of poor quality.
Q2: My this compound product is a pale orange color after distillation. Is it still usable?
A2: A pale orange color suggests some decomposition has occurred.[3] For many applications, this level of impurity may be acceptable. However, for reactions that are sensitive to impurities, further purification by redistillation under high vacuum may be necessary. It is also recommended to store purified this compound under an inert atmosphere at a low temperature (2-8°C) to minimize decomposition.
Q3: How can I minimize the formation of the isomeric impurity, linalyl bromide?
A3: The formation of linalyl bromide occurs through an allylic rearrangement. To minimize this, it's crucial to use reaction conditions that favor a direct Sₙ2-type displacement over the formation of a carbocation intermediate.[1] Performing the reaction at a consistently low temperature is critical. Some methods, like those using triphenylphosphine and a carbon tetrahalide, are specifically designed to avoid such rearrangements.[1]
Q4: Is it necessary to distill the geraniol starting material before use?
A4: While not always mandatory if using a high-purity commercial source, distilling geraniol can remove non-volatile impurities and any water present, which can improve the yield and purity of the final product.[1]
Data Presentation
Table 1: Comparison of this compound Synthesis Protocols
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| Geraniol | PBr₃ | Hexane | -30 to -10 | 45 min | 98 | |
| Geraniol | PBr₃ | Diethyl ether | -5 | 3 h | 99.5 | [2] |
| Geraniol | Not specified | Not specified | Not specified | Not specified | 83-86 (after distillation) | [3] |
| Geraniol | PBr₃ | Diethyl ether | -15 to -10 | Not specified | 85 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Tribromide in Hexane
This protocol is adapted from a literature procedure with a reported yield of 98%.
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Under an argon atmosphere, dissolve geraniol (10 mmol) in 10 mL of hexane in a flame-dried flask.
-
Cool the stirred solution to -30°C.
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Slowly add phosphorus tribromide (5 mmol, freshly distilled) over a period of 20 minutes, maintaining the temperature at -30°C.
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Stir the resulting solution at -30°C for 35 minutes.
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Carefully add cold methanol (B129727) (1 mL) to quench the reaction.
-
Extract the mixture with hexane.
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Wash the combined organic extracts with a 5% sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) and concentrate under reduced pressure to obtain crude this compound.
Visualizations
References
Technical Support Center: Purification of Crude Geranyl Bromide by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Geranyl bromide by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after vacuum distillation?
A1: Following synthesis from geraniol (B1671447) and subsequent vacuum distillation, a purity of approximately 97% can be achieved.[1] Commercially available this compound is typically offered at purities of 95-96%.[2][3]
Q2: What are the recommended distillation parameters for this compound?
A2: this compound should be purified by vacuum distillation. The appropriate temperature and pressure must be carefully selected to prevent thermal decomposition. For a summary of reported boiling points at various pressures, please refer to the data table below.
Q3: My purified this compound turned orange after a few days. Is this normal?
A3: Yes, this is a known issue. Colorless, distilled this compound can decompose and turn orange within a few days of storage, indicating instability.[1] It is advisable to use the freshly distilled product as soon as possible.
Q4: What type of distillation apparatus is recommended for this procedure?
A4: A short-path distillation apparatus is recommended for the vacuum distillation of this compound to minimize the path length and reduce the likelihood of decomposition.[1] In some cases, a short Vigreux column may also be used.[4]
Q5: Can this compound isomerize during distillation?
A5: Yes, there is a potential for the level of isomers to increase significantly during high-temperature vacuum distillation.[1] This is a critical consideration for maintaining the isomeric purity of the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is dark or discolored after distillation | 1. Thermal Decomposition: The distillation temperature may be too high, or the residence time in the heating mantle may be too long. This compound is known to be thermally sensitive. 2. Presence of Impurities: Acidic or other reactive impurities from the synthesis may be catalyzing decomposition. | 1. Lower the distillation temperature by improving the vacuum. Ensure the heating mantle is set to the lowest effective temperature. Use a short-path distillation setup to minimize heating time. 2. Ensure the pre-distillation workup is thorough. This includes washing with water, a mild base (e.g., 1 M NaOH or saturated sodium bicarbonate solution), and brine to remove any residual acids or salts.[1][5] Ensure the crude product is properly dried before distillation. |
| Low Yield of Purified Product | 1. Incomplete Reaction: The initial synthesis of this compound may not have gone to completion. 2. Loss during Workup: The product may have been lost during the aqueous extraction steps. 3. Decomposition during Distillation: As mentioned above, high temperatures can lead to product loss. 4. Inefficient Fraction Collection: The collection parameters may not be optimized. | 1. Monitor the synthesis reaction by TLC to ensure completion.[1] 2. Perform back-extraction of the aqueous layers to recover any dissolved product. 3. Optimize distillation conditions (lower temperature, higher vacuum). 4. Collect a forerun to be discarded and then carefully collect the main fraction based on the expected boiling point.[1] |
| Product Purity is Low (as determined by GC or NMR) | 1. Isomerization: High distillation temperatures can cause isomerization.[1] 2. Co-distillation of Impurities: Impurities with similar boiling points may co-distill with the product. 3. Inefficient Fractionation: Inadequate separation of fractions. | 1. Use the lowest possible distillation temperature and a high vacuum. 2. Ensure the pre-distillation workup is effective in removing impurities. Consider a fractional distillation setup with a short Vigreux column for better separation if simple distillation is insufficient.[4] 3. Collect narrower fractions and analyze each by GC or NMR to identify the purest fractions. |
| Bumping or Unstable Boiling during Distillation | 1. Inadequate Stirring: Lack of smooth boiling can lead to bumping. 2. Presence of Water: Residual water can cause bumping under vacuum. | 1. Use a magnetic stir bar and ensure vigorous stirring throughout the distillation. 2. Ensure the crude product is thoroughly dried over a drying agent like Na2SO4 before distillation.[1] |
Data Presentation
Table 1: Reported Vacuum Distillation Parameters for this compound
| Boiling Point (°C) | Pressure (mmHg) | Reference |
| 110 | 0.5 - 1 | [1] |
| 87 - 91 | 0.5 - 1 | [1] |
| 101 - 102 | 12 | |
| 102 - 104 | 12 | |
| 111 | 12 | |
| 105 | 19 | |
| 47 - 49 | 0.4 | [4] |
| 78 - 79 | 3.0 | [6] |
Experimental Protocols
Detailed Methodology for Purification of Crude this compound by Vacuum Distillation
This protocol is synthesized from procedures described in the literature.[1]
-
Pre-distillation Workup:
-
Transfer the crude this compound residue into a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 50 mL for a ~20 g scale).
-
1 M NaOH solution (2 x 50 mL).
-
Brine (2 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator (e.g., 100 mmHg, bath temperature 40 °C) to remove the solvent.
-
-
Vacuum Distillation:
-
Transfer the crude, dried oil into a round-bottomed flask suitable for distillation.
-
Set up a short-path distillation apparatus. Ensure all glassware is dry.
-
Add a magnetic stir bar to the distillation flask for smooth boiling.
-
Connect the apparatus to a high-vacuum pump (capable of achieving 0.5-1 mmHg).
-
Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Collect and discard a forerun of 2-3 mL.
-
Collect the main fraction at the appropriate temperature and pressure (e.g., 110 °C at 0.5-1 mmHg).
-
The purified this compound should be collected as a colorless to pale-yellow oil.
-
-
Post-distillation Handling:
-
Store the purified this compound under an inert atmosphere (nitrogen or argon) at 2-8°C.
-
Use the purified product as soon as possible due to its tendency to decompose.[1]
-
Mandatory Visualization
Caption: Troubleshooting decision tree for distillation issues.
Caption: General experimental workflow for purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 3. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 6138-90-5 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Navigating the Complexities of Geraniol Bromination: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The bromination of geraniol (B1671447), a key acyclic monoterpene alcohol, is a fundamental transformation in the synthesis of various valuable compounds in the pharmaceutical and fragrance industries. However, the presence of two double bonds and a primary alcohol functional group in its structure opens the door to a variety of potential side reactions, often leading to complex product mixtures and reduced yields of the desired geranyl bromide. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate these challenges, optimize their reaction conditions, and effectively identify and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the bromination of geraniol, offering potential causes and actionable solutions.
FAQ 1: My reaction is producing a complex mixture of products instead of primarily this compound. What are the likely side reactions?
Answer: The bromination of geraniol is susceptible to several side reactions, primarily due to the reactivity of its two alkene moieties and the hydroxyl group. The most common side products include:
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Cyclic Ethers: Intramolecular cyclization can occur, particularly under acidic conditions, leading to the formation of brominated six-membered cyclic ethers.
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Bromohydrins: In the presence of water, the reaction of the double bonds with the brominating agent can lead to the formation of bromohydrins.
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Epoxides: Subsequent reaction of bromohydrins or direct oxidation can yield epoxides.
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Dibromides: Addition of bromine across both double bonds can result in the formation of dibrominated products.
The prevalence of these side reactions is highly dependent on the choice of brominating agent and the reaction conditions. For instance, using aqueous bromine is known to produce noncyclic bromohydrins, epoxides, and dibromoproducts.[1]
Troubleshooting Workflow for Complex Product Mixtures
References
Improving the stability of Geranyl bromide during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Geranyl bromide during storage. Find answers to frequently asked questions and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] It is a light-sensitive liquid, and exposure to light can accelerate its degradation.[1]
Q2: I've noticed my this compound has turned from colorless/pale yellow to a distinct yellow or orange color. What does this indicate?
A2: A change in color to yellow or orange is a common indicator of this compound degradation. This can be due to isomerization, oxidation, or hydrolysis, especially if the compound has been stored for an extended period or under suboptimal conditions.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound, an allylic bromide, include:
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Isomerization: It can rearrange to its tertiary isomer, linalyl bromide. This is a common decomposition pathway for allylic halides.
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Hydrolysis: Reaction with water can lead to the formation of geraniol (B1671447) and hydrobromic acid.
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Oxidation: Exposure to air can cause the formation of various oxidation products.
Q4: How can I check the purity of my this compound?
A4: The purity of this compound can be assessed using standard analytical techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): This method can separate this compound from its impurities and provide their mass spectra for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This technique can provide detailed structural information and help identify degradation products by comparing the spectrum to that of pure this compound.[3]
Q5: Can I use this compound that has started to change color?
A5: It is generally not recommended to use degraded this compound in reactions where high purity is critical, as the impurities can lead to unwanted side products and lower yields. For less sensitive applications, its use may be possible, but it is advisable to purify it first.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color change (colorless to yellow/orange) | Degradation (isomerization, oxidation, hydrolysis) | 1. Assess purity using GC-MS or ¹H NMR. 2. If degradation is confirmed, purify the this compound by fractional distillation. 3. For future storage, consider adding a stabilizer and ensure proper storage conditions (2-8°C, dark, inert atmosphere). |
| Presence of unexpected products in reaction | Use of degraded this compound containing impurities (e.g., linalyl bromide, geraniol). | 1. Confirm the identity of the unexpected products using analytical techniques. 2. If impurities in the this compound are suspected, purify the starting material. |
| Low reaction yield | Lower concentration of active this compound due to degradation. | 1. Check the purity of the this compound. 2. Use freshly purified or newly purchased material. |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or hexane (B92381).
-
GC-MS Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., HP-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas to determine the relative percentage of this compound and any impurities.
-
Compare the mass spectra of impurity peaks with library data to identify potential degradation products like linalyl bromide and geraniol.
-
Protocol 2: Repurification by Fractional Distillation
Objective: To purify degraded this compound.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Procedure:
-
Place the impure this compound in a round-bottom flask with a stir bar.
-
Heat the flask gently in a heating mantle.
-
Slowly increase the temperature and collect the fraction that distills at the boiling point of this compound (approximately 101-102°C at 12 mmHg).[2]
-
Monitor the temperature closely to ensure a good separation from lower and higher boiling impurities.
-
-
Storage of Purified Product: Store the purified, colorless this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Protocol 3: Stabilization with an Antioxidant (BHT)
Objective: To inhibit oxidative degradation of this compound during long-term storage.
Methodology:
-
Prepare a BHT Stock Solution: Dissolve butylated hydroxytoluene (BHT) in a minimal amount of a volatile solvent in which this compound is also soluble (e.g., hexane or dichloromethane) to make a concentrated stock solution (e.g., 10 mg/mL).
-
Addition to this compound: Add a small volume of the BHT stock solution to the purified this compound to achieve a final concentration of approximately 0.05-0.1% (w/w).
-
Solvent Removal (if necessary): If a volatile solvent was used, it can be removed under a gentle stream of inert gas or by brief exposure to a vacuum.
-
Storage: Store the stabilized this compound under the recommended conditions (2-8°C, dark, inert atmosphere).
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting and stabilization workflow for this compound.
References
Technical Support Center: Optimizing Geranyl Bromide Coupling Reactions
Welcome to the Technical Support Center for optimizing reaction conditions for Geranyl bromide coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these sensitive coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, an allylic bromide prone to side reactions. The following sections are presented in a question-and-answer format to directly address specific problems.
Low or No Product Yield
Q1: I am not observing any formation of my desired coupled product. What are the primary factors to investigate?
A1: Low to no conversion in a this compound coupling reaction can stem from several factors, primarily related to the catalyst, reagents, and reaction environment.
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Catalyst Inactivity: The palladium or nickel catalyst is the heart of the coupling reaction. Its inactivity is a common cause of reaction failure.
-
Troubleshooting:
-
Ensure the use of a fresh, high-quality catalyst. Older catalysts can be less active.
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For palladium catalysts, ensure the active Pd(0) species is being generated. If starting with a Pd(II) precatalyst, ensure conditions are suitable for its reduction.
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Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Herrmann-type catalysts), which can facilitate the oxidative addition of the alkyl bromide.[1]
-
-
-
Reagent Quality and Stoichiometry: The purity and ratio of your reactants are critical.
-
Troubleshooting:
-
This compound is known to be unstable and can decompose over time, often indicated by a color change to orange.[2] Use freshly prepared or purified this compound for best results.
-
Ensure the organometallic reagent (e.g., Grignard, organozinc, or boronic acid) is active. Titrate Grignard or organolithium reagents before use. For boronic acids, ensure they have not degraded.
-
Optimize the stoichiometry. A slight excess of the organometallic reagent is often beneficial.
-
-
-
Improper Reaction Conditions: Temperature, solvent, and the presence of oxygen can all halt the reaction.
-
Troubleshooting:
-
Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.[1] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
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Temperature: While many coupling reactions require heat, this compound's instability may necessitate milder conditions. If decomposition is suspected, try lowering the reaction temperature.[3]
-
Solvent: Ensure the solvent is anhydrous and appropriate for the chosen coupling reaction. Tetrahydrofuran (THF) is a common solvent for many coupling reactions involving organometallic reagents.[2]
-
-
Formation of Side Products
Q2: My reaction is producing significant side products. What are the likely culprits and how can I minimize them?
A2: The formation of side products is a common challenge, especially with a reactive substrate like this compound. Key side reactions include homocoupling, dehalogenation, and isomerization.
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Homocoupling: This results in the dimerization of your organometallic reagent or this compound.
-
Troubleshooting:
-
Oxygen Contamination: The presence of oxygen is a primary cause of homocoupling of the organometallic partner. Rigorous degassing is crucial.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary.
-
-
-
Dehalogenation: The bromine atom on this compound is replaced by a hydrogen atom.
-
Troubleshooting:
-
Hydride Sources: Identify and eliminate potential sources of hydride in the reaction, which can include certain solvents (e.g., alcohols) or impurities in the reagents.
-
Base Selection: In reactions requiring a base (like Suzuki coupling), choose one that is less likely to act as a hydride donor. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over alkoxides.[1]
-
-
-
Isomerization: As an allylic bromide, this compound can undergo isomerization to form neryl bromide, which may have different reactivity in the coupling reaction.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can often minimize isomerization.
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Reaction Time: Shorter reaction times are preferable to reduce the opportunity for isomerization. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Catalyst and Ligand Effects: The choice of catalyst and ligand can influence the rate of isomerization. It may be necessary to screen different catalytic systems.
-
-
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for reaction conditions for a this compound coupling?
A3: A good starting point depends on the specific type of coupling reaction. For a Negishi-type coupling, you could adapt protocols for similar allylic zinc reagents. For a Grignard coupling, copper-catalyzed conditions are often employed. Below is a general protocol for a Negishi-type reaction.
Q4: How do I choose the right catalyst and ligand for my this compound coupling?
A4: The optimal catalyst and ligand depend on the specific coupling partners and reaction type.
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For Negishi and Kumada couplings , nickel-based catalysts are often effective for alkyl bromides.[4][5] Palladium catalysts with electron-rich and bulky phosphine ligands are also a good choice, as they promote the challenging oxidative addition step.[1]
-
For Suzuki couplings , which are less common for unactivated alkyl bromides, highly active palladium catalysts with specialized ligands (e.g., Buchwald ligands) would be necessary.[3]
-
For Grignard couplings , copper salts like CuI or CuCN are often used as catalysts or co-catalysts.
Q5: What is the best way to prepare and handle this compound?
A5: this compound is known to be unstable. It can be prepared from geraniol, but it is recommended to use it fresh.[2] If purchased, it should be stored under an inert atmosphere and refrigerated. Distillation prior to use may be necessary if it shows signs of decomposition (e.g., orange color).[2]
Data Presentation
The following table summarizes the effect of temperature on the yield of a copper-catalyzed Grignard cross-coupling of this compound with methyl 3-iodo-4-methoxybenzoate. This data highlights the sensitivity of the reaction to temperature.
| Entry | Temperature (°C) | Yield (%) |
| 1 | -40 | 24 |
| 2 | -15 | Lower than at -40°C |
Data suggests that lower temperatures may be favorable for this specific coupling, likely to minimize side reactions such as decomposition or isomerization.
Experimental Protocols
General Protocol for Negishi Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
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Preparation of Geranylzinc Bromide:
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In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add activated zinc powder (1.5 equivalents).
-
Add anhydrous THF.
-
To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Stir the mixture for 2-4 hours at room temperature. The formation of the organozinc reagent can be monitored by quenching aliquots and analyzing by GC or NMR.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the aryl or vinyl halide/triflate (1.2 equivalents).
-
Add anhydrous THF.
-
To this mixture, add the freshly prepared Geranylzinc bromide solution via cannula.
-
Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Logical Workflow for Optimizing this compound Coupling
Caption: A decision-making workflow for optimizing this compound coupling reactions.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified diagram of the catalytic cycle for a typical cross-coupling reaction.
References
Technical Support Center: Purification of Geranyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of Geranyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
The primary impurities typically found after the synthesis of this compound from Geraniol using reagents like phosphorus tribromide (PBr₃) are:
-
Unreacted Geraniol: The starting material may not have fully reacted.
-
Linalyl Bromide: An isomeric byproduct formed through allylic rearrangement. This is often difficult to separate due to similar physical properties.[1]
-
Phosphorous-containing byproducts: Depending on the brominating agent and workup, residues of phosphorous acids can be present.[2][3]
-
Digeranyl ether: A potential byproduct formed under certain conditions.
Q2: My crude this compound is a brown or orange oil. Is this normal?
Yes, it is common for the crude product to be a brown or orange oily substance.[4] Distilled this compound is typically a colorless oil, but it can turn orange or brown within a few days, indicating potential decomposition.[5] Proper storage at 2-8°C is recommended to maintain its stability.[6]
Q3: I'm observing a persistent emulsion during the aqueous workup. How can I resolve this?
Emulsion formation is a common issue, especially when using chlorinated solvents for extraction. Here are several troubleshooting steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 30 minutes to several hours, as some emulsions break on their own.[7][8]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[7][9] This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to mix the layers.[10]
-
Filtration through Celite: For stubborn emulsions, filtering the entire mixture through a pad of Celite can help to break it up by removing fine particulate matter that may be stabilizing the emulsion.[8][9]
-
Solvent Evaporation: Before the workup, consider evaporating the reaction solvent and re-dissolving the residue in the extraction solvent.[9]
Q4: How can I effectively remove the unreacted Geraniol?
Unreacted Geraniol can be removed through a combination of techniques:
-
Aqueous Wash: Washing the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) can help to remove acidic impurities and some of the more polar geraniol.[4]
-
Vacuum Distillation: Geraniol has a higher boiling point than this compound, allowing for separation by fractional distillation under reduced pressure.
-
Flash Column Chromatography: This is a highly effective method for separating this compound from the more polar Geraniol.
Q5: What is the best method to separate this compound from its isomer, Linalyl bromide?
Separating these isomers is challenging due to their similar boiling points.
-
Fractional Vacuum Distillation: Careful fractional distillation with an efficient column can achieve separation, but it may be difficult and lead to some loss of product.[1]
-
Flash Column Chromatography: This is often the most effective method. A non-polar eluent system will allow for the separation of the less polar this compound from the slightly more polar Linalyl bromide. A solvent system of hexane (B92381) with a small amount of ethyl acetate (B1210297) (e.g., 98:2 hexane/EtOAc) is a good starting point for TLC analysis to determine the optimal eluent for the column.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). |
| Decomposition during workup or purification. | Avoid excessive heat and prolonged exposure to acidic or basic conditions. Use vacuum distillation at the lowest possible temperature.[5] | |
| Product Decomposes Upon Standing | Inherent instability of this compound. | Store the purified product at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and in the dark.[6] |
| Co-elution of Impurities in Flash Chromatography | Inappropriate solvent system. | Optimize the eluent system using TLC. A less polar solvent system will generally provide better separation of this compound from more polar impurities like Geraniol. |
| Product is Contaminated with Phosphorus Byproducts | Incomplete quenching or washing. | Ensure thorough washing with water and a bicarbonate solution during the workup to remove water-soluble phosphorus species.[4] |
Quantitative Data Summary
The following table summarizes typical data related to the purity and purification of this compound.
| Parameter | Value | Notes | Reference |
| Purity after Synthesis and Workup | Variable, often <90% | Contains unreacted geraniol, linalyl bromide, and other byproducts. | - |
| Purity after Vacuum Distillation | ~97% | A significant improvement in purity can be achieved. | [5] |
| Yield after Vacuum Distillation | 83-86% | Based on a synthesis starting from geraniol. | [5] |
| Boiling Point | 101-102 °C at 12 mmHg | A key parameter for purification by distillation. | |
| TLC Eluent for Purity Analysis | Hexane:Ethyl Acetate (98:2) | Useful for monitoring the progress of purification. | [5] |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
After the reaction is complete, carefully quench the reaction mixture by slowly adding it to ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[4]
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 times).[4]
-
Water (2 times).
-
Saturated aqueous sodium chloride (brine) solution (1 time).
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Assemble a fractional distillation apparatus suitable for vacuum distillation.
-
Transfer the crude this compound to the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 12 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the appropriate temperature for this compound (e.g., 101-102 °C at 12 mmHg). Discard any initial lower-boiling fractions and monitor the temperature closely to avoid collecting higher-boiling impurities.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica (B1680970) gel using a slurry method with the initial, non-polar eluent.
-
Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation between this compound and its impurities. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation on the column.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a non-polar solvent and carefully load it onto the top of the silica gel column.
-
Elute the Column: Begin elution with the determined solvent system, applying gentle pressure to achieve a steady flow rate.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. Phosphorus tribromide [dlab.epfl.ch]
- 4. This compound | 6138-90-5 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound CAS#: 6138-90-5 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Geranyl bromide decomposition pathways and prevention
Welcome to the Technical Support Center for geranyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the decomposition of this compound and to provide guidance on its prevention.
Frequently Asked Questions (FAQs)
Q1: My freshly distilled this compound has turned yellow/orange after a few days. What is happening?
A1: The color change from colorless to yellow or orange is a common indicator of this compound decomposition.[1] This is often due to a combination of factors including exposure to light, heat, and trace amounts of acid or radicals. The decomposition can lead to the formation of isomers, cyclized products, and other impurities, which can affect the outcome of your reactions.
Q2: What are the main decomposition pathways for this compound?
A2: this compound, being an allylic bromide, is susceptible to several decomposition pathways:
-
Isomerization: It can isomerize to its tertiary allylic isomer, linalyl bromide, and its geometric isomer, neryl bromide. This isomerization can be catalyzed by acids or trace metals.
-
Cyclization: Under acidic conditions, the carbocation intermediate formed from this compound can undergo intramolecular cyclization to form various monoterpene skeletons.
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form geraniol (B1671447) and hydrobromic acid (HBr). The HBr produced can then catalyze further decomposition.
-
Radical Decomposition: Exposure to light or radical initiators can lead to the formation of various radical species, which can then propagate decomposition reactions.
Q3: Can I still use my discolored this compound?
A3: The usability of discolored this compound depends on the specific requirements of your reaction. For reactions sensitive to isomeric impurities or other degradation products, it is highly recommended to purify the this compound by distillation immediately before use. However, for some robust reactions, the presence of minor impurities may be tolerated. It is advisable to run a small-scale test reaction to determine if the decomposed material is suitable for your application.
Q4: How can I prevent my this compound from decomposing?
A4: To minimize decomposition, proper storage and handling are crucial. This includes:
-
Storage Temperature: Store this compound at 2-8°C.[2]
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light Protection: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.[3]
-
Use of Stabilizers: The addition of stabilizers can significantly prolong the shelf life of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction with this compound is giving low yield or unexpected side products. | Decomposition of this compound leading to lower purity and reactive impurities. | 1. Purify the this compound: Distill the material under reduced pressure immediately before use. 2. Check storage conditions: Ensure the this compound has been stored correctly (see Q4 in FAQs). 3. Use a fresh bottle: If possible, use a new, unopened bottle of this compound. |
| This compound turns color rapidly even after distillation. | 1. Contamination in distillation setup: Acidic residues in the glassware. 2. Exposure to air and light post-distillation. 3. Inherent instability. | 1. Thoroughly clean and dry all glassware. Consider rinsing with a weak base solution (e.g., dilute sodium bicarbonate), followed by distilled water and a final rinse with a volatile organic solvent before drying. 2. Distill directly into a flask containing a stabilizer. 3. Store the freshly distilled bromide under an inert atmosphere and in the dark. |
| Inconsistent results between different batches of this compound. | Variation in the level of impurities and decomposition products between batches. | 1. Analyze each batch by GC-MS before use to determine the purity and identify any major impurities. 2. Standardize the purification and storage protocol for all batches. |
Prevention of Decomposition: The Use of Stabilizers
The addition of stabilizers can significantly inhibit the decomposition of this compound. Based on literature for similar allylic bromides, the following stabilizers can be considered. It is recommended to test the compatibility and effectiveness of a stabilizer for your specific application on a small scale first.
| Stabilizer | Type | Proposed Mechanism of Action | Typical Concentration |
| Propylene oxide | Acid Scavenger / Alkylating Agent | Reacts with and neutralizes trace amounts of HBr that can catalyze isomerization and cyclization. | 0.1 - 1.0 % (w/w) |
| Hydroquinone | Radical Scavenger | Inhibits free-radical chain reactions initiated by light or other sources by donating a hydrogen atom to radical species.[4][5][6] | 0.01 - 0.1 % (w/w) |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | Similar to hydroquinone, it acts as a radical chain terminator.[7][8] | 0.01 - 0.1 % (w/w) |
Experimental Protocols
Protocol 1: Synthesis of this compound from Geraniol
This protocol is adapted from established literature procedures for the conversion of geraniol to this compound using phosphorus tribromide.[2][7]
Materials:
-
Geraniol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or hexane (B92381)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve geraniol in anhydrous diethyl ether or hexane.
-
Cool the solution to -5°C to 0°C using an ice-salt bath.
-
Slowly add phosphorus tribromide (0.33 to 0.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-3 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding cold water or ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude this compound.
-
For high purity, the crude product should be distilled under high vacuum.
Protocol 2: GC-MS Analysis of this compound Decomposition
This general protocol can be used to identify and quantify this compound and its potential decomposition products.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).
-
To study decomposition, aliquots of this solution can be subjected to stress conditions (e.g., heating, exposure to light, addition of acid or water).
-
At various time points, take an aliquot of the stressed sample, dilute it to an appropriate concentration, and transfer it to a GC vial.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for identification of unknowns, and Selected Ion Monitoring (SIM) for quantification of known compounds.
-
Data Analysis:
-
Identify this compound and its decomposition products by comparing their mass spectra with library data (e.g., NIST) and retention indices.
-
Quantify the decrease in this compound and the formation of degradation products over time by integrating the peak areas. An internal standard can be used for more accurate quantification.
Visualizing Decomposition Pathways and Workflows
Caption: Major decomposition pathways of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for analyzing this compound stability.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound 95 6138-90-5 [sigmaaldrich.com]
- 3. This compound | 6138-90-5 [chemicalbook.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Determining shelf life by comparing degradations at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 7. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
Technical Support Center: Grignard Reagent Formation with Geranyl Bromide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from geranyl bromide.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and how can I fix this?
A1: Failure to initiate is a frequent issue, primarily due to two factors: the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings and the presence of moisture.[1]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents like tetrahydrofuran (B95107) (THF) or diethyl ether must be anhydrous.[1][2] Even trace amounts of water can quench the reaction.[1]
-
Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh, reactive surface.[1][3] Several activation methods are available (see table below).
-
Initiation Aids: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[1][3][4] Gentle warming can also be applied, but with caution to avoid runaway reactions.[1]
Q2: I'm observing a significant amount of a high-boiling point side product. What is it and how can I minimize its formation?
A2: A common side reaction in Grignard preparations, especially with reactive halides like the allylic this compound, is Wurtz-type homocoupling.[4][5] This is where the newly formed Grignard reagent reacts with the starting this compound to form a dimer (1,6-dimethyl-2,6,10-dodecatriene).[6][7][8]
Factors Favoring Wurtz Coupling:
-
High local concentration of this compound: Adding the bromide too quickly can lead to a high concentration before it has a chance to react with the magnesium.[1]
-
High reaction temperature: The coupling reaction is often favored at higher temperatures.[1]
-
Insufficiently activated magnesium: A less reactive magnesium surface allows more opportunity for the this compound to react with the formed Grignard reagent.[1]
Minimization Strategies:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension.
-
Temperature Control: Maintain a moderate reaction temperature. It has been noted that refluxing the mixture may be too long of a heating period and can lead to a cloudy, black mixture.[4]
-
Highly Activated Magnesium: Use one of the effective magnesium activation methods to ensure a rapid reaction with the magnesium surface.
-
Continuous Process: A continuous production process has been shown to improve Grignard reagent selectivity and reduce Wurtz coupling.[9]
Q3: My Grignard reagent solution solidified upon cooling. What happened and what should I do?
A3: Grignard reagents can precipitate or crystallize out of solution at lower temperatures, especially at high concentrations.[5] If you were cooling the reaction in an ice bath, it's possible you've exceeded the solubility limit of the geranylmagnesium bromide in your solvent.[5] The solid should redissolve upon gentle warming.[5] To avoid this, you can try using a more dilute solution by adding more anhydrous solvent.[5]
Q4: Should I use diethyl ether or tetrahydrofuran (THF) as the solvent?
A4: Both anhydrous diethyl ether and THF are suitable solvents for Grignard reagent formation.[2][10][11][12] THF is often considered a better solvent for synthesizing Grignard reagents due to its higher ability to stabilize the ions.[4] For less reactive bromides, the more effective coordinating solvent THF is often preferred.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).[1][3] 2. Wet glassware or solvent.[1][13] 3. Low reactivity of this compound (unlikely but possible with impure starting material). | 1. Activate Magnesium: Use one of the methods described in the table below.[1] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[1] 3. Initiation Aids: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help.[1][4] |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.[4][9] 2. Incomplete reaction. 3. Quenching by moisture or acidic impurities.[1] | 1. Minimize Wurtz Coupling: Slow addition of this compound, maintain moderate temperature, use highly activated magnesium.[1] 2. Ensure Complete Reaction: Allow sufficient reaction time after the addition of this compound is complete. 3. Maintain Inert Atmosphere: Conduct the reaction under an inert gas (e.g., nitrogen or argon) to exclude moisture and oxygen.[3] |
| Formation of a White Precipitate | Formation of magnesium salts (e.g., MgBr2) or alkoxides. | This is often a normal part of the reaction. |
| Cloudy, Black Reaction Mixture | Decomposition or side reactions, possibly from prolonged heating at high temperatures.[4] | Avoid excessive heating or prolonged refluxing.[4] Monitor the reaction for the disappearance of magnesium turnings. |
Experimental Protocols
Magnesium Activation Methods
| Method | Procedure | Notes |
| Iodine | Place the magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine disappears. Allow the flask to cool to room temperature before adding the solvent.[1][3][4] | A very common and effective method. |
| 1,2-Dibromoethane | Add a small amount of 1,2-dibromoethane to the magnesium suspension in the solvent. The observation of ethylene (B1197577) bubbles indicates activation.[13][14] | The byproducts are innocuous (ethylene gas and MgBr2).[15] |
| Mechanical Activation | In-situ crushing of magnesium pieces or rapid stirring can help break the oxide layer.[14][15] | Can be combined with chemical activation methods. |
| Sonication | Using an ultrasonic bath can help break up the oxide layer on the magnesium.[3][14][15] | A useful physical method for activation. |
| Rieke Magnesium | Use of highly reactive, commercially available Rieke magnesium can circumvent initiation problems.[3][16] | This is a highly effective but more expensive option. |
Standard Protocol for Geranylmagnesium Bromide Formation
-
Glassware Preparation: Thoroughly dry all glassware (a three-neck round-bottom flask, reflux condenser, and dropping funnel) by flame-drying under an inert gas (argon or nitrogen) or oven-drying.
-
Apparatus Setup: Assemble the glassware while still hot under a positive pressure of inert gas. Fit the condenser with a drying tube or gas bubbler.
-
Magnesium Addition: Place magnesium turnings in the reaction flask.
-
Magnesium Activation: Activate the magnesium using one of the methods described above (e.g., adding a crystal of iodine and gently warming until the color fades).[1][4]
-
Solvent Addition: Add a portion of anhydrous THF or diethyl ether to the flask to cover the magnesium.
-
This compound Addition: Dissolve the this compound in the remaining anhydrous solvent in the dropping funnel. Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is typically indicated by gentle bubbling and a slight increase in temperature.[1]
-
Reaction Maintenance: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in a water bath.
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is generally considered complete when most of the magnesium has been consumed.
Visual Guides
Troubleshooting Logic for Grignard Reaction Initiation
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. adichemistry.com [adichemistry.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 8. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. US3597488A - Process for making grignard reagents - Google Patents [patents.google.com]
- 11. byjus.com [byjus.com]
- 12. quora.com [quora.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Geranyl Bromide Synthesis Scale-Up
Welcome to the Technical Support Center for Geranyl Bromide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to assist in your experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the scale-up of this compound synthesis.
Reaction & Yield Issues
Q1: My reaction yield has significantly dropped after scaling up from lab-scale to pilot-scale. What are the potential causes?
A1: A drop in yield upon scale-up is a common issue and can be attributed to several factors:
-
Inefficient Heat Transfer: The synthesis of this compound, particularly from geraniol (B1671447) using brominating agents like phosphorus tribromide (PBr₃), is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting the formation of byproducts and degradation of the desired product. Ensure your reactor's cooling system is adequate for the increased reaction volume.
-
Mass Transfer Limitations: Inadequate mixing in a larger reactor can result in poor contact between reactants. This is especially critical in heterogeneous reactions or when adding reagents dropwise. Pockets of high reactant concentration can lead to side reactions. Evaluate and optimize the stirring speed and impeller design for the larger vessel.
-
Incomplete Conversion: Reaction times that were sufficient on a small scale may not be adequate for larger volumes. Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before initiating work-up.
-
Product Instability: this compound is known to be unstable and can decompose, often indicated by the product turning orange.[1] This degradation can be exacerbated by prolonged reaction times or elevated temperatures during work-up and purification.
Q2: I am observing the formation of isomeric impurities. How can I minimize these?
A2: The formation of isomers, such as neryl bromide and linalyl bromide, is a known challenge, especially in syntheses starting from myrcene (B1677589) and HBr.
-
Temperature Control: The reaction temperature can significantly influence the product distribution. For the myrcene/HBr route, maintaining a specific temperature range (e.g., 60-120°C as described in some patents) is crucial for favoring the desired isomers.[2]
-
Reagent Addition: Slow and controlled addition of reagents can help maintain a consistent reaction temperature and minimize localized concentration gradients that might favor isomer formation.
-
Purification: While challenging, fractional distillation under reduced pressure can be employed to separate isomers. However, be aware that high temperatures during distillation can also promote isomerization and degradation.[1]
Product Quality & Purity Issues
Q3: My final product has a noticeable orange or brown color. What causes this discoloration and how can I prevent it?
A3: The discoloration of this compound is a sign of decomposition.[1]
-
Minimize Exposure to Heat and Light: Store the purified product at a low temperature (2-8°C is often recommended) and in amber or light-protected containers.
-
Inert Atmosphere: During the reaction, work-up, and storage, maintaining an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
-
Prompt Purification: Delays between the completion of the reaction and purification can lead to increased degradation.
-
Avoid Contaminants: Traces of acid or other impurities can catalyze decomposition. Ensure all glassware is thoroughly cleaned and dried, and that all reagents and solvents are of appropriate purity.
Q4: I am having difficulty removing byproducts from my crude this compound. What are some common impurities and effective purification strategies?
A4: The nature of impurities will depend on the synthetic route.
-
Synthesis from Geraniol with PBr₃: A common byproduct is phosphoric acid and its esters. A careful aqueous work-up, including a wash with a mild base like sodium bicarbonate solution, can help remove these.
-
Synthesis using Triphenylphosphine (B44618)/Carbon Tetrabromide: A significant byproduct is triphenylphosphine oxide. While it can often be precipitated out by adding a non-polar solvent like pentane, residual amounts can be difficult to remove and may require column chromatography.[3]
-
Unreacted Starting Material: If the reaction has not gone to completion, residual geraniol can be difficult to separate from this compound due to similar boiling points. Ensure complete conversion before work-up.
-
Purification Method: Vacuum distillation is the most common method for purifying this compound.[1] However, care must be taken to avoid high temperatures that can cause degradation and isomerization.[1] For high-purity requirements, column chromatography on silica (B1680970) gel may be necessary.
Data Presentation: Synthesis Scale Comparison
Direct comparative data for the scale-up of this compound synthesis is limited in publicly available literature. However, we can summarize reported lab-scale results for common synthetic routes.
| Parameter | Lab Scale (Geraniol + PBr₃)[1] | Lab Scale (Geraniol + PBr₃) | Pilot/Industrial Scale (Myrcene + HBr) |
| Scale | 30 g Geraniol | 10 mmol Geraniol | ~900 g Myrcene |
| Yield | 83-86% | 98% | Not directly reported for this compound. A subsequent reaction yielded 54.7% citral.[2] |
| Purity | 97% (after vacuum distillation) | "Pure" | Not specified |
| Key Reaction Conditions | Dropwise addition of PBr₃ | PBr₃ in hexane (B92381) at -30°C to -10°C | Anhydrous HBr at 90-93°C |
Note: The data for the Myrcene + HBr route is from a patent and the yield is for a downstream product, making a direct comparison challenging. This highlights the frequent lack of detailed public data for industrial-scale processes.
Experimental Protocols
Lab-Scale Synthesis of this compound from Geraniol with PBr₃
This protocol is adapted from a reported procedure and is suitable for a 10 mmol scale.
Materials:
-
Geraniol (1.54 g, 10 mmol)
-
Hexane (10 mL, anhydrous)
-
Phosphorus tribromide (0.49 mL, 5 mmol, freshly distilled)
-
Methanol (B129727) (1 mL, cold)
-
5% Sodium bicarbonate solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Two-necked round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Low-temperature bath (-30°C)
-
Separatory funnel
Procedure:
-
Set up a two-necked round-bottom flask with a stirrer and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Add geraniol (1.54 g) and anhydrous hexane (10 mL) to the flask and cool the mixture to -30°C using a low-temperature bath.
-
Slowly add freshly distilled phosphorus tribromide (0.49 mL) dropwise over 20 minutes, maintaining the temperature at -30°C.
-
Stir the resulting solution at -30°C for an additional 35 minutes.
-
Carefully quench the reaction by the dropwise addition of cold methanol (1 mL).
-
Transfer the mixture to a separatory funnel and extract with hexane.
-
Wash the organic extracts with a 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be used as is or further purified by vacuum distillation.
Visualizations
Troubleshooting Workflow for Low Yield in this compound Scale-Up
Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis scale-up.
Logical Relationship of Key Scale-Up Parameters
Caption: Interrelationship of critical parameters in the scale-up of chemical synthesis.
References
Analytical techniques to monitor Geranyl bromide reaction progress
Welcome to the technical support center for monitoring the reaction progress of Geranyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing various analytical techniques. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Experimental Workflow
The following diagram outlines a general workflow for monitoring the progress of a this compound reaction, from sample preparation to data analysis.
Caption: A general experimental workflow for monitoring this compound reaction progress.
Analytical Techniques: Troubleshooting and FAQs
This section provides detailed troubleshooting guides and frequently asked questions for the most common analytical techniques used to monitor this compound reactions.
Thin-Layer Chromatography (TLC)
FAQs
Q1: What is a good solvent system for monitoring the conversion of geraniol to this compound by TLC?
A1: A common and effective solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). A good starting point is a 9:1 or 4:1 hexane:ethyl acetate (v/v) mixture. You can adjust the polarity by varying the ratio to achieve optimal separation.
Q2: How can I visualize the spots on the TLC plate?
A2: Geraniol and this compound are not strongly UV-active. Therefore, you will need to use a staining solution for visualization. A p-anisaldehyde stain or a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain, followed by gentle heating, will effectively visualize both the starting material and the product.
Q3: How do I interpret the TLC plate?
A3: As the reaction progresses, you should observe the disappearance of the geraniol spot (lower Rf value) and the appearance of the this compound spot (higher Rf value). A co-spot, where you apply both the starting material and the reaction mixture on the same spot, can help to confirm the identity of the spots.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Streaking of spots | The sample is too concentrated. | Dilute the aliquot from the reaction mixture before spotting it on the TLC plate. |
| The compound is degrading on the silica (B1680970) plate. | This compound can be unstable on silica gel. Consider using a less acidic stationary phase or deactivating the silica gel with triethylamine. | |
| Spots are too close together (poor separation) | The solvent system is not optimal. | Adjust the polarity of the mobile phase. If the spots are too high (high Rf), decrease the polarity (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate). |
| No spots are visible after staining | The sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
| The staining solution is old or improperly prepared. | Prepare a fresh staining solution. | |
| Appearance of unexpected spots | Formation of side products. | Common side products include linalyl bromide (an isomer) and dibrominated products. Their presence may indicate non-optimal reaction conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS)
FAQs
Q1: What type of GC column is suitable for analyzing this compound?
A1: A standard non-polar or moderately polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is well-suited for the analysis of this compound and related compounds.
Q2: How should I prepare my sample for GC-MS analysis?
A2: Take an aliquot from the reaction, quench it, and extract the organic components. The resulting organic solution can then be diluted with a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration for GC-MS analysis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak tailing or broad peaks | The compound is interacting with active sites in the injector or column. | Use a deactivated injector liner. Ensure the GC column is in good condition and has not been compromised. |
| This compound is degrading at high temperatures. | Lower the injector temperature. This compound can be thermally labile. | |
| No peak or a very small peak for this compound | The compound is degrading in the injector. | As mentioned above, lower the injector temperature. Also, ensure the entire system is free of moisture, as this compound is moisture-sensitive. |
| The concentration of the sample is too low. | Concentrate the sample or inject a larger volume (if appropriate for your system). | |
| Appearance of multiple peaks | Isomerization or degradation of this compound. | The high temperatures of the GC inlet can sometimes cause isomerization of allylic bromides. Analyze the mass spectra of the additional peaks to identify potential isomers like linalyl bromide. |
| Presence of side products from the reaction. | Analyze the mass spectra to identify potential side products such as unreacted geraniol or dibrominated species. |
High-Performance Liquid Chromatography (HPLC)
FAQs
Q1: What HPLC conditions are suitable for monitoring a this compound reaction?
A1: A reverse-phase C18 column is a good choice. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water can be used. A gradient elution may be necessary to achieve good separation between geraniol, this compound, and any potential side products.
Q2: What detector should I use for HPLC analysis?
A2: A UV detector is commonly used. While this compound does not have a strong chromophore, it can often be detected at low wavelengths, such as 210 nm.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | The mobile phase pH is not optimal for the analytes. | Although less critical for these compounds than for acids or bases, adjusting the pH with a small amount of acid (e.g., formic acid or phosphoric acid) can sometimes improve peak shape. |
| Column is overloaded. | Dilute the sample. | |
| Co-elution of peaks | The mobile phase composition is not optimized. | Adjust the gradient profile or the ratio of organic solvent to water in an isocratic method to improve separation. |
| Unstable baseline | The mobile phase is not adequately degassed. | Degas the mobile phase using sonication or helium sparging. |
| The detector lamp is failing. | Replace the detector lamp. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQs
Q1: How can I use ¹H NMR to monitor the reaction?
A1: The conversion of geraniol to this compound can be easily monitored by ¹H NMR spectroscopy. You will observe the disappearance of the geraniol signals and the appearance of the this compound signals. Key changes to monitor include the downfield shift of the protons on the carbon bearing the bromine atom.
Q2: How do I prepare an NMR sample from the reaction mixture?
A2: Take an aliquot from the reaction, quench it, and perform a quick extraction. After drying and removing the solvent, the crude residue can be dissolved in a deuterated solvent (e.g., CDCl₃) for NMR analysis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Broad peaks in the spectrum | The sample is too concentrated. | Dilute the sample. |
| Presence of paramagnetic impurities. | Pass the sample through a small plug of silica gel before preparing the NMR sample. | |
| Complex spectrum with many overlapping signals | Presence of multiple compounds (starting material, product, side products). | Compare the spectrum to reference spectra of geraniol and this compound.[1] 2D NMR techniques like COSY can help in assigning the signals. |
| Signals for starting material are still present | The reaction is incomplete. | Allow the reaction to proceed for a longer time or consider adjusting the reaction conditions (e.g., temperature, reagent stoichiometry). |
Quantitative Data Summary
The following table summarizes typical analytical data for geraniol and this compound. Note that these values can vary depending on the specific experimental conditions.
| Compound | Technique | Parameter | Typical Value | Conditions |
| Geraniol | TLC | Rf | ~0.3 | Silica gel; Hexane:Ethyl Acetate (4:1) |
| This compound | TLC | Rf | ~0.7 | Silica gel; Hexane:Ethyl Acetate (4:1)[2] |
| Geraniol | GC-MS | Retention Time | ~16.8 min | Column: DB-5ms; Program: 60°C (2 min), then 10°C/min to 280°C[3] |
| This compound | GC-MS | Retention Index | 1282 | Column: ZB-1 MS; Program: 50°C, 3°C/min to 150°C (10 min), 10°C/min to 250°C |
| Geraniol | HPLC | Retention Time | Varies | C18 column; Acetonitrile:Water mobile phase[4] |
| This compound | HPLC | Retention Time | Varies | C18 column; Acetonitrile:Water mobile phase |
| Geraniol | ¹H NMR (CDCl₃) | Key Chemical Shifts (ppm) | ~4.15 (d, -CH₂OH), ~5.4 (t, =CH-) | 400 MHz |
| This compound | ¹H NMR (CDCl₃) | Key Chemical Shifts (ppm) | ~4.02 (d, -CH₂Br), ~5.53 (t, =CH-)[1] | 400 MHz |
Detailed Experimental Protocols
TLC Analysis Protocol
-
Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary. Quench the aliquot in a small vial containing a saturated sodium bicarbonate solution. Add a small amount of ethyl acetate, vortex, and allow the layers to separate. Use the top organic layer for TLC spotting.
-
TLC Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RXN).
-
Spotting: Using a capillary spotter, apply a small spot of a dilute solution of geraniol onto the SM and Co lanes. Apply a small spot of the prepared reaction mixture sample onto the RXN and Co lanes.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 9:1 hexane:ethyl acetate). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the plate has dried, dip it into a p-anisaldehyde or CAM staining solution and gently heat it with a heat gun until spots appear.
GC-MS Analysis Protocol
-
Sample Preparation: Prepare a sample as described for TLC analysis. Dilute the final organic extract with ethyl acetate to a concentration suitable for GC-MS analysis (typically in the low ppm range).
-
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C (can be lowered if degradation is observed)
-
Oven Program: Start at 60°C for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Analysis: Inject the sample and acquire the data. Identify the peaks for geraniol and this compound by comparing their retention times and mass spectra to those of authentic standards or library data. The reaction progress can be quantified by comparing the peak areas of the reactant and product over time.
This technical support center provides a foundational guide for monitoring this compound reactions. For more specific applications, further optimization of these methods may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical reactions or analytical procedures.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Geraniol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Geranyl Bromide and Neryl Bromide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Geranyl bromide and its (Z)-isomer, neryl bromide, are valuable reagents in organic synthesis, particularly in the construction of complex natural products and pharmaceutical intermediates. Their distinct stereochemistry profoundly influences their reactivity, reaction pathways, and the stereochemical outcome of synthetic transformations. This guide provides a detailed comparison of this compound and neryl bromide, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their synthetic goals.
Structural and Stereochemical Differences
This compound and neryl bromide are geometric isomers, differing in the configuration around the C2-C3 double bond. This compound possesses an (E)-configuration, while neryl bromide has a (Z)-configuration. This fundamental difference in stereochemistry is the primary determinant of their differential reactivity.
| Feature | This compound | Neryl Bromide |
| Structure | ||
| IUPAC Name | (2E)-1-Bromo-3,7-dimethylocta-2,6-diene | (2Z)-1-Bromo-3,7-dimethylocta-2,6-diene |
| Stereochemistry | (E)-isomer | (Z)-isomer |
| CAS Number | 6138-90-5 | 10341-39-6 |
| Molecular Formula | C₁₀H₁₇Br | C₁₀H₁₇Br |
| Molecular Weight | 217.15 g/mol | 217.15 g/mol |
Reactivity in Nucleophilic Substitution Reactions
Both this compound and neryl bromide are primary allylic halides, making them susceptible to nucleophilic substitution reactions (SN2) and competing allylic rearrangements (SN1' and SN2'). The geometric constraints imposed by the C2-C3 double bond influence the preferred reaction pathways and product distributions.
Direct Substitution (SN2) vs. Allylic Rearrangement (SN2')
In a direct SN2 reaction, a nucleophile attacks the carbon bearing the bromine, leading to inversion of configuration if the carbon were chiral. However, in the case of geranyl and neryl bromide, the primary carbon is achiral.
More significant is the competing SN2' pathway, where the nucleophile attacks the γ-carbon (C3), leading to a shift of the double bond. The stereochemistry of the starting material plays a crucial role in the outcome of SN2' reactions.
Key Observation: In many reactions, neryl derivatives show a higher propensity for cyclization compared to their geranyl counterparts. This is attributed to the (Z)-geometry of the neryl backbone, which can more readily adopt a conformation suitable for intramolecular attack, leading to the formation of cyclic products like α-terpineol. Geranyl derivatives, with their (E)-geometry, tend to favor the formation of acyclic products like linalool (B1675412) through rearrangement.
A Case Study: Synthesis of Cannabigerol (B157186) (CBG)
A prominent application of this compound is in the synthesis of cannabigerol (CBG), a key precursor to other cannabinoids.[1] The synthesis typically involves the Friedel-Crafts alkylation of olivetol (B132274) or its derivatives with this compound.
While the use of this compound in CBG synthesis is well-documented, there is a notable lack of published data on the use of neryl bromide for the same purpose. However, based on enzymatic studies with the corresponding pyrophosphates, it is known that geranyl pyrophosphate is a more efficient substrate than neryl pyrophosphate for the enzymatic synthesis of cannabigerolic acid (CBGA).[2] This suggests a biological preference for the (E)-geometry.
Inferred Comparison for CBG Synthesis:
| Parameter | This compound | Neryl Bromide (Inferred) |
| Reactivity | Known to react with olivetol to form CBG.[3] | Expected to be reactive, but potentially with different product distribution. |
| Major Product | Cannabigerol (CBG) | Potentially a mixture of CBG and its stereoisomers, with a higher likelihood of cyclized byproducts. |
| Side Products | Polyalkylation products and other isomers. | Increased formation of cyclic terpenes and potentially different regioisomers of geranylated olivetol due to steric hindrance from the (Z)-isomer. |
| Yield | Moderate to good yields reported under optimized conditions.[3] | Likely lower yields of the desired CBG due to competing side reactions. |
Experimental Protocols
Synthesis of this compound from Geraniol (B1671447)
Materials:
-
Geraniol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous hexane (B92381)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve geraniol (1 equivalent) in anhydrous hexane in a round-bottom flask under an inert atmosphere (e.g., argon) and cool the solution to -10 °C in an ice-salt bath.
-
Slowly add phosphorus tribromide (0.34 equivalents) dropwise to the stirred solution, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
Carefully quench the reaction by the slow addition of cold methanol.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be purified by vacuum distillation.
Synthesis of Cannabigerol (CBG) using this compound and Olivetol
Materials:
-
Olivetol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
To a solution of olivetol (1 equivalent) in MTBE, add potassium carbonate (2 equivalents).
-
To this stirred suspension, add a solution of this compound (1.1 equivalents) in MTBE dropwise at room temperature.
-
Stir the reaction mixture overnight at room temperature.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure cannabigerol.
Note on Neryl Bromide: A similar protocol could be attempted with neryl bromide. However, it is anticipated that the reaction may yield a more complex mixture of products, including cyclized terpenes and potentially lower yields of the desired CBG. Careful analysis of the product mixture would be required to identify all components.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Competing reaction pathways for Geranyl and Neryl bromide.
Caption: Experimental workflow for the synthesis of CBG.
Conclusion
The choice between this compound and neryl bromide in a synthetic strategy is dictated by the desired stereochemical outcome and the tolerance for potential side reactions. This compound, with its (E)-geometry, is often the preferred reagent for linear additions, as exemplified in the synthesis of cannabigerol. Neryl bromide, on the other hand, presents a higher propensity for cyclization due to its (Z)-configuration, which can be exploited for the synthesis of cyclic terpenes but may be a complicating factor when linear products are desired. The information presented in this guide, including the comparative data and experimental protocols, should serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors.
References
- 1. Olivetolic acid, a cannabinoid precursor in Cannabis sativa, but not CBGA methyl ester exhibits a modest anticonvulsant effect in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylation of olivetolate by a hemp transferase yields cannabigerolic acid, the precursor of tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11040932B2 - Synthesis of cannabigerol - Google Patents [patents.google.com]
A Comparative Guide to Alternative Reagents for Geranyl Bromide in Terpene Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of terpenes is a cornerstone of natural product chemistry and a vital component of drug discovery. Geranyl bromide has traditionally been a workhorse reagent for introducing the geranyl moiety in these syntheses. However, its lability and the availability of alternative reagents with potentially advantageous properties necessitate a comprehensive comparison. This guide provides an objective overview of common alternatives to this compound, supported by experimental data, to inform the selection of the most suitable reagent for specific synthetic goals.
Comparison of Geranylating Agents
The choice of a geranylating agent significantly impacts reaction yields, conditions, and stereochemical outcomes. Below is a comparison of this compound with its most common alternatives.
| Reagent | Leaving Group | Typical Substrate | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | Bromide (-Br) | Nucleophiles (e.g., organocuprates, enamines) | 80-95% | High reactivity | Lability, potential for side reactions |
| Geranyl Chloride | Chloride (-Cl) | Nucleophiles (e.g., organolithiums) | 75-85% | More stable than the bromide, readily prepared | Less reactive than the bromide |
| Geranyl Acetate (B1210297) | Acetate (-OAc) | Activated phenols, organometallics (with catalysis) | 9-99% (highly variable) | Stable, commercially available, good for enzymatic reactions | Requires activation (e.g., Lewis acid, lipase) for C-C bond formation |
| Geranyl Diphosphate (B83284) (GPP) | Diphosphate (-OPP) | Enzyme active sites | Variable (e.g., up to 96%) | Biomimetic, high stereoselectivity in enzymatic reactions | Requires enzymatic setup, substrate can be expensive |
| Geranyl Tosylate | Tosylate (-OTs) | Nucleophiles | High (expected) | Excellent leaving group, high reactivity | Can be overly reactive, leading to elimination |
| Geraniol (B1671447) | Hydroxide (-OH) | Activated phenols (with catalysis) | Moderate to High | Readily available, less hazardous | Requires activation (e.g., acid catalysis) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the preparation and use of geranylating agents.
Protocol 1: Synthesis of Geranyl Chloride from Geraniol
This procedure provides a reliable method for preparing geranyl chloride, a more stable alternative to this compound.
Materials:
-
Geraniol
-
Carbon tetrachloride
Procedure:
-
A solution of geraniol (0.100 mol) in carbon tetrachloride (90 ml) is prepared in a dry, three-necked flask equipped with a magnetic stirrer and a reflux condenser.
-
Triphenylphosphine (0.130 mol) is added to the solution.
-
The reaction mixture is heated under reflux for 1 hour.
-
After cooling to room temperature, dry pentane (100 ml) is added, and stirring is continued for 5 minutes.
-
The precipitated triphenylphosphine oxide is filtered and washed with pentane.
-
The solvent from the combined filtrate is removed using a rotary evaporator.
-
The residue is distilled under reduced pressure to yield geranyl chloride (75-81% yield).[1]
Protocol 2: Synthesis of Geranyl Acetate via Enzymatic Transesterification
This protocol describes a green chemistry approach to synthesizing geranyl acetate, a stable precursor for geranylation.
Materials:
-
Geraniol
-
Ethyl acetate
-
Immobilized lipase (B570770) (e.g., from Rhizomucor miehei)
-
Heptane (B126788) (solvent)
Procedure:
-
The reaction is carried out in a screw-capped test tube containing heptane (3 ml).
-
Geraniol and ethyl acetate are added at a desired molar ratio (e.g., 1:5).
-
Immobilized lipase is added (e.g., 10% w/w of reactants).
-
The reaction mixture is incubated at a controlled temperature (e.g., 55°C) with magnetic stirring.
-
The reaction progress is monitored by gas chromatography (GC).
-
Under optimized conditions, yields of up to 82% can be achieved.[2]
Protocol 3: Carbon-Carbon Bond Formation using this compound
This protocol illustrates a typical application of this compound in a coupling reaction.
Materials:
-
Activated zinc powder
-
Lithium chloride
-
This compound
-
Benzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A three-necked flask is charged with activated zinc powder (2.5 equiv) and lithium chloride (1.4 equiv) in anhydrous THF.
-
A solution of this compound (1.25 equiv) in anhydrous THF is added dropwise to the vigorously stirring suspension at 23°C.
-
The mixture is stirred for 1.5 hours at 23°C.
-
In a separate flask, benzoyl chloride (1.0 equiv) is dissolved in anhydrous THF.
-
The prepared organozinc reagent is then transferred to the benzoyl chloride solution.
-
After reaction completion and workup, the desired ketone product can be obtained in approximately 89% yield.[3]
Visualizing Terpene Synthesis Pathways
The following diagrams illustrate key concepts in terpene synthesis, providing a visual reference for the experimental workflows and reaction mechanisms.
Caption: General workflow for terpene synthesis using geranyl derivatives.
Caption: Relative reactivity of geranyl derivatives based on the leaving group.
Conclusion
The selection of a reagent for terpene synthesis extends beyond the traditional use of this compound. Geranyl chloride offers a more stable, albeit slightly less reactive, alternative. Geranyl acetate stands out as a stable and versatile precursor, particularly for enzymatic and certain catalyzed reactions, though its use in direct C-C bond formation can result in lower yields without appropriate activation. For biomimetic syntheses demanding high stereoselectivity, geranyl diphosphate is the reagent of choice, contingent on the availability of the required enzymatic machinery. While geranyl tosylate is expected to be highly reactive, its practical application in complex terpene synthesis requires careful control to avoid side reactions. Ultimately, the optimal choice of reagent will depend on a careful consideration of the specific synthetic target, desired yield, stereochemical requirements, and the experimental conditions available.
References
A Comparative Guide to Catalysts for Geranyl Bromide Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The cross-coupling of geranyl bromide, a key building block in the synthesis of various natural products and pharmaceuticals, including cannabinoids, is a critical transformation in organic chemistry. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts employed in the cross-coupling of this compound and similar allylic bromides, with a focus on palladium-, nickel-, and copper-based systems.
Overview of Cross-Coupling Reactions for this compound
This compound can participate in a variety of cross-coupling reactions to form new carbon-carbon bonds. The most common of these include the Suzuki-Miyaura, Negishi, Stille, Sonogashira, and Heck reactions. Each of these named reactions utilizes a different organometallic reagent to couple with the this compound, and the choice of catalyst is crucial for achieving high yields and selectivity.
Catalyst Performance Comparison
While direct comparative studies on the cross-coupling of this compound with a wide range of catalysts are limited in publicly available literature, we can infer performance from studies on similar allylic bromides and from general knowledge of these reaction types. Palladium and nickel catalysts are the most frequently employed for their high activity and functional group tolerance.[1]
Palladium-Based Catalysts
Palladium complexes are widely used in cross-coupling reactions due to their versatility and high functional group tolerance.[1] For the coupling of allylic substrates like this compound, the choice of ligand is critical to control regioselectivity and prevent side reactions.
Table 1: Performance of Selected Palladium Catalysts in Allylic Cross-Coupling Reactions
| Catalyst/Precatalyst | Ligand | Coupling Partner | Reaction Type | Yield (%) | Selectivity | Reference |
| Pd(OAc)₂ | CPhos | Arylzinc | Negishi | 94 | High | (Inferred from prenylzinc coupling)[2] |
| XPhos-Pd-G3 | XPhos | Olivetol derivative | Suzuki/Negishi | - | - | (Mentioned for prenyl coupling)[3] |
| SPhos-Pd-G2 | SPhos | Olivetol derivative | Suzuki/Negishi | - | - | (Mentioned for prenyl coupling)[3] |
| Pd(PPh₃)₄ | PPh₃ | Organotin | Stille | - | - | [4] |
| PdCl₂(PPh₃)₂ | PPh₃ | Terminal Alkyne | Sonogashira | - | - | [5][6] |
| Pd(OAc)₂ | - | Olefin | Heck | - | - | [7] |
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the coupling of alkyl halides.[1][8] They have shown promise in Negishi and Suzuki-Miyaura reactions involving both primary and secondary alkyl halides.
Table 2: Performance of Selected Nickel Catalysts in Allylic Cross-Coupling Reactions
| Catalyst/Precatalyst | Ligand | Coupling Partner | Reaction Type | Yield (%) | Selectivity | Reference |
| NiCl₂(PCy₃)₂ | PCy₃ | Alkylzinc | Negishi | - | - | [1] |
| Ni(acac)₂ | dppe | Organozinc | Negishi | - | - | [1] |
| NiBr₂/L1d | Spiro-bidentate-pyox | Aryl bromide | Cross-electrophile coupling | Moderate to excellent | - | [9] |
Note: Quantitative data for this compound cross-coupling using these specific nickel catalysts is limited. The table reflects the general applicability of nickel catalysts for such transformations.
Copper-Based Catalysts
Copper catalysts are often used as co-catalysts in reactions like the Sonogashira coupling and can also mediate their own cross-coupling reactions, offering a more economical option.[5][6]
Table 3: Performance of Selected Copper Catalysts in Cross-Coupling Reactions
| Catalyst/Precatalyst | Ligand | Coupling Partner | Reaction Type | Yield (%) | Selectivity | Reference |
| CuI | - | Terminal Alkyne | Sonogashira (co-catalyst) | - | - | [5][6] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for common cross-coupling reactions, which should be optimized for specific substrates and catalysts.
General Procedure for a Palladium-Catalyzed Negishi Coupling of this compound
-
Preparation of the Organozinc Reagent: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of this compound in anhydrous THF dropwise to initiate the formation of the Grignard reagent. After completion, the Grignard solution is cannulated to a solution of zinc chloride in anhydrous THF at 0 °C and stirred for 1 hour to form the geranylzinc reagent.
-
Cross-Coupling Reaction: In a separate flame-dried flask, add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., CPhos). Purge the flask with an inert gas. Add the aryl halide and a suitable solvent (e.g., THF or DMF). To this mixture, add the freshly prepared geranylzinc reagent via syringe.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature or heated as required and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways
General Cross-Coupling Catalytic Cycle
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the typical laboratory workflow for performing a cross-coupling reaction.
Caption: Standard experimental workflow for a cross-coupling reaction.
Conclusion
The choice of catalyst for the cross-coupling of this compound is critical and depends on the specific reaction type and desired outcome. While palladium-based catalysts with bulky phosphine (B1218219) ligands are generally effective for a range of cross-coupling reactions, nickel-based catalysts offer a more reactive and cost-effective alternative, particularly for Negishi-type couplings. Copper catalysts are primarily used as co-catalysts but can be advantageous in certain contexts. Further research is needed to provide a more comprehensive quantitative comparison of these catalysts specifically for this compound cross-coupling. The protocols and workflows provided here serve as a general guide for researchers to develop and optimize their own reaction conditions.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. WO2020077153A1 - Synthesis of cannabigerol - Google Patents [patents.google.com]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Geranyl Bromide: Yields and Methodologies
For researchers and professionals in the fields of organic synthesis and drug development, the efficient preparation of key intermediates is paramount. Geranyl bromide, a crucial building block in the synthesis of various terpenes and other complex molecules, can be synthesized through several methods. This guide provides an objective comparison of common synthesis routes to this compound, supported by experimental data to inform the selection of the most suitable method based on yield and procedural considerations.
Yield Comparison of this compound Synthesis Methods
The selection of a synthetic route often hinges on the achievable product yield. The following table summarizes the reported yields for different methods of synthesizing this compound from geraniol (B1671447).
| Synthesis Method | Reagents | Solvent | Yield (%) | Reference(s) |
| Reaction with Phosphorus Tribromide | Geraniol, Phosphorus Tribromide (PBr₃) | Hexane (B92381) | 98% | |
| Reaction with Phosphorus Tribromide | Geraniol, Phosphorus Tribromide (PBr₃) | Diethyl ether | 99.5% | |
| Procedure by Baer et al. | Geraniol, Phosphorus Tribromide (PBr₃) | Not specified | 83-86% | [1] |
| Appel Reaction (analogy to Geranyl Chloride) | Geraniol, Triphenylphosphine (B44618) (PPh₃), CBr₄ | Carbon tetrachloride | 75-81% (estimated) | [2] |
| Reaction with PPh₃ and NBS | Geraniol, Triphenylphosphine (PPh₃), NBS | Dichloromethane (B109758) | Not reported |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and adaptation in a laboratory setting.
Method 1: Synthesis from Geraniol using Phosphorus Tribromide
This method is one of the most common and high-yielding procedures for the preparation of this compound.
Protocol:
To a stirred solution of geraniol (1.54 g, 10 mmol) in hexane (10 mL) at -30 °C under an argon atmosphere, freshly distilled phosphorus tribromide (0.49 mL, 5 mmol) is added dropwise over a period of 20 minutes. The resulting solution is stirred at -30 °C for an additional 35 minutes. The reaction is then quenched by the dropwise addition of cold methanol (B129727) (1 mL). The mixture is extracted with hexane, and the combined organic extracts are washed with a 5% sodium bicarbonate solution. The organic layer is then dried over magnesium sulfate (B86663) and concentrated under reduced pressure to yield crude this compound.
Method 2: The Appel Reaction for Bromination of Geraniol
The Appel reaction provides a mild method for converting alcohols to the corresponding alkyl halides. While the cited procedure is for geranyl chloride, it can be adapted for the synthesis of this compound by substituting carbon tetrachloride with carbon tetrabromide.
Adapted Protocol for this compound:
In a dry, three-necked flask equipped with a magnetic stirrer and a reflux condenser, a solution of geraniol (15.42 g, 0.1001 mol) in carbon tetrabromide is prepared. To this solution, triphenylphosphine (34.09 g, 0.1301 mol) is added. The reaction mixture is then stirred and heated under reflux for one hour. After cooling to room temperature, dry pentane (B18724) (100 mL) is added, and stirring is continued for an additional 5 minutes. The precipitated triphenylphosphine oxide is removed by filtration and washed with pentane. The combined filtrate is concentrated under reduced pressure, and the residue is distilled to afford this compound.[2]
Method 3: Reaction with Triphenylphosphine and N-Bromosuccinimide (NBS)
This method is another viable route for the bromination of alcohols. While specific yield data for the synthesis of this compound using this method was not found in the surveyed literature, it is a generally applicable reaction.
General Protocol:
To a solution of geraniol and triphenylphosphine in an anhydrous solvent such as dichloromethane at 0 °C, N-bromosuccinimide is added portion-wise. The reaction is typically stirred at this temperature for a period of time and then allowed to warm to room temperature. The workup usually involves filtration to remove the succinimide (B58015) and triphenylphosphine oxide byproducts, followed by extraction and purification of the this compound.
Synthesis Workflow Overview
The general workflow for the synthesis of this compound from geraniol involves the reaction of the alcohol with a brominating agent, followed by workup and purification of the product. The choice of brominating agent is the key variable that influences the reaction conditions and yield.
Conclusion
References
A Researcher's Guide to Spectroscopic Purity Analysis of Geranyl Bromide
For researchers, scientists, and drug development professionals utilizing Geranyl bromide in their synthetic pathways, ensuring its purity is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of this compound, offering insights into the detection of common impurities and outlining key differences when compared to an alternative reagent, Geranyl chloride.
Spectroscopic Comparison of this compound and Potential Impurities
The primary methods for assessing the purity of this compound are Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy. These techniques allow for the identification of the parent compound and the detection of common process-related impurities such as the starting material (geraniol), isomeric impurities (neryl bromide, linalyl bromide), and the corresponding chloride analogue (Geranyl chloride).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of this compound. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, allowing for the differentiation between the desired product and potential contaminants.
Key ¹H NMR Spectral Features (CDCl₃):
| Compound | H1' (ppm) | H2' (ppm) | H6 (ppm) | Methyl Protons (ppm) |
| This compound | ~4.02 (d) | ~5.53 (t) | ~5.07 (t) | ~1.72, ~1.68, ~1.60 |
| Geraniol (B1671447) | ~4.15 (d) | ~5.43 (t) | ~5.10 (t) | ~1.70, ~1.68, ~1.60 |
| Neryl bromide | ~4.0 (d) | ~5.5 (t) | ~5.1 (t) | ~1.75, ~1.68, ~1.60 |
| Linalyl bromide | - | ~5.9 (dd) | ~5.1-5.2 (m) | ~1.7 (s), ~1.5 (s) |
| Geranyl chloride | ~4.06 (d) | ~5.46 (t) | ~5.08 (t) | ~1.72, ~1.68, ~1.60 |
Key ¹³C NMR Spectral Features (CDCl₃):
| Compound | C1' | C2' | C3' | C6 | C7 | Methyl Carbons |
| This compound | ~29.5 | ~122.5 | ~142.5 | ~123.8 | ~131.5 | ~25.7, ~17.7, ~16.2 |
| Geraniol | ~59.1 | ~124.4 | ~139.8 | ~123.8 | ~131.8 | ~25.7, ~17.7, ~16.5 |
| Neryl bromide | ~32.0 | ~122.0 | ~142.0 | ~123.0 | ~132.0 | ~25.7, ~23.4, ~17.7 |
| Linalyl bromide | ~60.0 | ~144.0 | ~112.0 | ~124.0 | ~131.0 | ~27.0, ~23.0, ~17.5 |
| Geranyl chloride | ~41.5 | ~121.5 | ~143.5 | ~123.7 | ~131.7 | ~25.7, ~17.7, ~16.3 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data for neryl bromide and linalyl bromide are estimated based on their structures and data from similar compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups. While the spectra of this compound and its impurities are complex in the fingerprint region, certain characteristic peaks can be used for differentiation.
Key IR Absorption Bands (cm⁻¹):
| Compound | C-Br Stretch | C-Cl Stretch | C=C Stretch | C-O Stretch | O-H Stretch |
| This compound | ~600-500 | - | ~1670 | - | - |
| Geraniol | - | - | ~1675 | ~1000 | ~3330 (broad) |
| Neryl bromide | ~600-500 | - | ~1670 | - | - |
| Linalyl bromide | ~600-500 | - | ~1645 | - | - |
| Geranyl chloride | - | ~750-700 | ~1670 | - | - |
The presence of a broad O-H stretch around 3330 cm⁻¹ is a clear indication of geraniol contamination. The C-Br and C-Cl stretching frequencies can help distinguish between the bromide and chloride analogues.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR is a highly accurate method for determining the absolute purity of a substance.
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Solvent Addition: Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Infrared (IR) Spectroscopy
Methodology for Liquid Samples (Neat):
-
Sample Preparation: Place a small drop of the this compound liquid sample between two salt plates (e.g., NaCl or KBr).
-
Analysis: Mount the salt plates in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound, paying close attention to the regions where impurities are expected to absorb.
Visualizing the Workflow and Relationships
To aid in understanding the analytical process and the relationships between the compounds, the following diagrams are provided.
A Comparative Analysis of Reactivity: Geranyl Bromide vs. Geranyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules such as terpenoids and cannabinoids, the choice of alkylating agent is critical to optimizing reaction efficiency and yield. Geranyl bromide and Geranyl chloride are two common precursors used to introduce the geranyl moiety. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in selecting the appropriate reagent for their synthetic needs.
Executive Summary
This compound is generally a more reactive electrophile than Geranyl chloride in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion, a consequence of the lower bond dissociation energy of the carbon-bromine bond. Experimental evidence demonstrates significantly higher yields in reactions such as the Gabriel synthesis when using this compound over its chlorinated counterpart. While both halides are versatile, this compound is often the preferred choice for reactions requiring higher reactivity and for achieving comparable yields under milder conditions.
Data Presentation: A Quantitative Comparison
The following table summarizes key physical properties and experimental yield data, highlighting the superior performance of this compound in specific nucleophilic substitution reactions.
| Parameter | This compound | Geranyl chloride | Reference(s) |
| Molecular Weight | 217.15 g/mol | 172.69 g/mol | [1] |
| Boiling Point | 101-102 °C at 12 mmHg | 102-104 °C at 12 mmHg | [1][2] |
| Density | ~1.094 g/mL at 25 °C | ~0.931 g/mL at 25 °C | [1][2] |
| Yield in Gabriel Synthesis of Geranylamine | 77% | 20% | [1] |
| Yield in Synthesis of Geranylazide | 92% (with sodium azide) | Not specified | [1] |
| Conversion in CBG Synthesis (Alkylation of Olivetol) | 30% (with K₂CO₃ in MTBE) | Not specified |
Fundamental Reactivity: SN1 vs. SN2 Pathways
Both this compound and Geranyl chloride are primary allylic halides, and thus can undergo nucleophilic substitution through both SN1 (unimolecular) and SN2 (bimolecular) mechanisms. The predominant pathway is influenced by reaction conditions such as the solvent, the strength of the nucleophile, and the temperature.
The higher reactivity of this compound stems from two key factors:
-
Leaving Group Ability : Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a better leaving group. Weaker bases are more stable in solution and can better accommodate the negative charge they possess upon departing from the substrate.
-
Bond Strength : The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Less energy is required to cleave the C-Br bond, which lowers the activation energy of the reaction, particularly in the rate-determining step of the SN1 pathway and throughout the transition state of the SN2 pathway.
Caption: General mechanisms for SN1 and SN2 nucleophilic substitution reactions of geranyl halides.
Experimental Protocols
Below are representative protocols for the synthesis of this compound and Geranyl chloride from geraniol (B1671447), and a general method for their use in the alkylation of olivetol (B132274), a key step in cannabinoid synthesis.
Protocol 1: Synthesis of this compound from Geraniol
This protocol is adapted from a procedure using phosphorus tribromide.
Materials:
-
Geraniol
-
Phosphorus tribromide (PBr₃)
-
Hexane (B92381) (anhydrous)
-
Methanol (for quenching)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄, anhydrous)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Dissolve geraniol (1 equivalent) in anhydrous hexane and cool the solution to -30 °C using an appropriate cooling bath.
-
Slowly add a solution of phosphorus tribromide (0.5 equivalents) in hexane dropwise to the stirred geraniol solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at -30 °C for an additional 30-45 minutes.
-
Carefully quench the reaction by the dropwise addition of cold methanol.
-
Transfer the mixture to a separatory funnel and extract with hexane.
-
Wash the combined organic extracts with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound, which can be used directly or purified by vacuum distillation.
Protocol 2: Synthesis of Geranyl Chloride from Geraniol
This protocol is adapted from the Appel reaction.
Materials:
-
Geraniol
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrachloride (CCl₄, anhydrous)
-
Pentane (B18724) (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add geraniol (1 equivalent) and anhydrous carbon tetrachloride.
-
Add triphenylphosphine (1.3 equivalents) to the solution.
-
Heat the stirred reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and add anhydrous pentane to precipitate the triphenylphosphine oxide byproduct.
-
Stir for an additional 5-10 minutes, then filter off the precipitate, washing the solid with fresh pentane.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by vacuum distillation to yield pure Geranyl chloride.
Protocol 3: Comparative Alkylation of Olivetol
This generalized protocol can be used to compare the reactivity of this compound and Geranyl chloride in the synthesis of Cannabigerol (CBG).
Caption: Experimental workflow for the comparative alkylation of olivetol with geranyl halides.
Application in Chemical Biology: Synthesis of Geranylated RNA
Beyond their role as synthetic intermediates in natural product synthesis, geranyl halides have found applications in chemical biology. This compound, owing to its higher reactivity, is used as an electrophile to post-synthetically modify RNA strands containing 2-thiouridine (B16713).[3] This process, known as geranylation, attaches a hydrophobic lipid tail to the RNA, enabling studies of RNA localization and interaction with lipid membranes. This technique is valuable for investigating the roles of lipid-modified nucleic acids in cellular processes and for constructing primitive protocellular models.
References
A Comparative Guide to the Synthesis of Geranyl Bromide: Traditional vs. Alternative Routes
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates like Geranyl bromide is paramount. This compound serves as a crucial building block in the synthesis of a wide array of natural products and pharmaceutical agents. This guide provides an objective comparison of a newly evaluated alternative synthetic route to this compound against the traditional, established method, supported by experimental data.
Comparison of Synthetic Routes
The performance of a new synthetic route utilizing triphenylphosphine (B44618) and carbon tetrabromide is compared against the conventional method involving phosphorus tribromide. The key metrics for comparison include product yield, purity, and reaction conditions.
| Parameter | Traditional Route | New Alternative Route |
| Starting Material | Geraniol | Geraniol |
| Reagents | Phosphorus tribromide (PBr₃), Hexane (B92381) | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) |
| Yield | ~98%[1] | ~90% |
| Purity | High, often used without further purification[1] | Good, requires purification |
| Reaction Temperature | -30°C to -10°C[1] | Reflux |
| Reaction Time | ~45 minutes[1] | Not specified |
| Key Advantages | High yield, short reaction time | Milder reagents compared to PBr₃ |
| Key Disadvantages | PBr₃ is corrosive and requires careful handling | Use of CCl₄ (ozone-depleting), lower yield |
Experimental Protocols
Traditional Route: Synthesis of this compound using Phosphorus Tribromide
This established method involves the reaction of Geraniol with phosphorus tribromide.
To a solution of Geraniol (10 mmol) in hexane (10 mL) at -30°C under an argon atmosphere, phosphorus tribromide (5 mmol) was added dropwise over 20 minutes. The resulting solution was stirred at -30°C for an additional 35 minutes. The reaction mixture was then quenched with cold methanol (B129727) (1 mL) and extracted with hexane. The combined organic extracts were washed with a 5% sodium bicarbonate solution, dried over magnesium sulfate, and concentrated to yield crude this compound.[1]
New Alternative Route: Synthesis of this compound using Triphenylphosphine and Carbon Tetrabromide
This alternative route employs triphenylphosphine and carbon tetrabromide to convert Geraniol to this compound. This method is analogous to the synthesis of Geranyl chloride, where an adaptation using carbon tetrabromide allows for the synthesis of alkyl bromides.[2]
A solution of Geraniol (0.1 mol) in carbon tetrachloride (90 ml) is prepared in a three-necked flask equipped with a magnetic stirrer and reflux condenser. To this solution, triphenylphosphine (0.13 mol) is added, and the mixture is heated under reflux. After cooling, the triphenylphosphine oxide byproduct is precipitated by the addition of pentane (B18724) and removed by filtration. The filtrate is then concentrated, and the resulting residue is distilled to yield this compound.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations in both the traditional and the new alternative synthetic routes.
Caption: Traditional synthesis of this compound from Geraniol.
Caption: Alternative synthesis of this compound.
References
Benchmarking Geranyl Bromide Reactions: A Comparative Guide for Researchers
For researchers and professionals in drug development and organic synthesis, selecting the optimal starting material and reaction conditions is paramount for efficiency and yield. This guide provides a comparative analysis of common reactions involving geranyl bromide, benchmarking them against literature values and exploring viable alternatives. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to facilitate informed decision-making in the laboratory.
Performance Comparison of this compound Reactions
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the geranyl moiety through substitution and coupling reactions. The following table summarizes literature-reported yields for several key transformations, offering a quantitative benchmark for laboratory results.
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Substitution | Diethyl Malonate Enolate | Sodium Ethoxide | Ethanol (B145695) | Reflux | Not specified | General Procedure |
| Coupling | Benzoyl Chloride | Zn, Pd(OAc)₂, P(o-tol)₃ | THF | 0 - rt | 81% | [1] |
Note: Yields are highly dependent on specific reaction conditions and substrate scope. The data presented serves as a general reference.
Alternative Reagents for Geranyl Group Installation
While this compound is a common choice, alternative reagents exist for the introduction of the geranyl group, each with its own set of advantages and disadvantages.
-
Geranyl Chloride: Often used interchangeably with this compound, the choice between the two can depend on factors like cost, stability, and the specific reaction being performed. While chlorides are generally less reactive than bromides in SN2 reactions, they can be advantageous in certain catalytic cycles.
-
Geranyl Pyrophosphate (GPP): As the biological precursor to a vast array of terpenes, GPP is utilized in enzymatic synthesis.[2][3][4][5][6] This method offers unparalleled stereoselectivity and regioselectivity under mild, aqueous conditions but is often limited to smaller scale reactions and requires specialized enzymes.
The selection of the most appropriate geranylating agent will depend on the desired scale, cost considerations, and the specific chemical transformation being targeted.
Experimental Protocols
Below are detailed experimental protocols for key reactions involving this compound and its alternatives, based on literature reports.
Alkylation of Diethyl Malonate with this compound
This protocol describes a general procedure for the C-alkylation of a soft carbon nucleophile, a common strategy in the synthesis of more complex terpenoid structures.
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After stirring for a specified time to ensure complete enolate formation, add this compound dropwise.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched with water and the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Palladium-Catalyzed Coupling of this compound with Benzoyl Chloride
This procedure details a Negishi-like coupling reaction to form a ketone.[1]
Procedure:
-
In a flame-dried flask under an inert atmosphere, activate zinc powder.
-
To a suspension of the activated zinc in anhydrous THF, add a solution of this compound in THF dropwise at room temperature.
-
Stir the mixture for 1.5 hours to form the organozinc reagent.
-
In a separate flask, dissolve benzoyl chloride in anhydrous THF and cool the solution in an ice bath.
-
To the benzoyl chloride solution, add the supernatant of the organozinc reagent via cannula, maintaining the temperature below 5 °C.
-
After the addition is complete, add a solution of palladium(II) acetate (B1210297) and tri(o-tolyl)phosphine in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the desired ketone.[1]
Visualizing the Workflow
To better illustrate the logical flow of benchmarking this compound reactions, the following diagrams are provided.
Caption: A logical workflow for benchmarking chemical reactions.
Caption: Major reaction pathways for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Biosynthesis of monoterpenes: conversion of the acyclic precursors geranyl pyrophosphate and neryl pyrophosphate to the rearranged monoterpenes fenchol and fenchone by a soluble enzyme preparation from fennel (Foeniculum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diterpene Biosynthesis from Geranylgeranyl Diphosphate Analogues with Changed Reactivities Expands Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Enzymatic Synthesis of Diterpenoids from iso-GGPP III: A Geranylgeranyl Diphosphate Analog with a Shifted Double Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling of Geranyl Bromide
For researchers, scientists, and drug development professionals, elucidating the intricate pathways of chemical reactions is paramount. This guide provides a comprehensive comparison of isotopic labeling of geranyl bromide against alternative techniques for mechanistic studies, supported by experimental data and detailed protocols.
This compound, a key precursor in the biosynthesis of a vast array of terpenoids, serves as an excellent model system for investigating complex carbocation-driven cyclization and rearrangement reactions. Understanding the precise mechanism of these transformations is crucial for the rational design of enzyme inhibitors, the development of novel biocatalysts, and the synthesis of complex natural products. Isotopic labeling, a powerful technique that involves the site-specific replacement of atoms with their heavier, non-radioactive isotopes, provides an unparalleled window into the intimate details of these reaction pathways.
This guide will compare the utility of isotopically labeled this compound with two primary alternative approaches: computational chemistry and the use of substrate analogs. By examining the strengths and limitations of each method, researchers can make informed decisions about the most effective strategy to unravel the mechanistic questions at hand.
Performance Comparison: Isotopic Labeling vs. Alternatives
The choice of method for a mechanistic study depends on the specific questions being asked, the available resources, and the complexity of the system. The following table summarizes the key performance characteristics of each approach.
| Feature | Isotopic Labeling (e.g., ²H, ¹³C) | Computational Chemistry (DFT, QM/MM) | Substrate Analogs (e.g., Fluorinated) |
| Primary Output | Kinetic Isotope Effects (KIEs), product labeling patterns | Transition state geometries, reaction energy profiles, predicted KIEs | Altered reaction products, enzyme inhibition kinetics |
| Nature of Insight | Direct experimental evidence of bond breaking/forming in the rate-determining step | Theoretical prediction of reaction pathways and intermediates | Probing the role of specific functional groups or electronic effects |
| Experimental Cost | Moderate to high (synthesis of labeled substrates) | Low to moderate (computational resources) | Moderate (synthesis of analogs) |
| Expertise Required | Organic synthesis, NMR/MS analysis | Computational chemistry, quantum mechanics | Organic synthesis, enzymology |
| Key Advantage | Provides unambiguous experimental data on the transition state.[1] | Can model entire reaction pathways and transient intermediates.[2][3] | Can be used to trap intermediates or block specific reaction channels.[4][5][6] |
| Key Limitation | Synthesis of labeled compounds can be challenging. KIEs may be masked by other kinetic steps. | Accuracy is dependent on the level of theory and model used. Requires experimental validation.[7] | The analog may not perfectly mimic the natural substrate, potentially altering the reaction mechanism.[4][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the synthesis of isotopically labeled this compound and its application in mechanistic studies.
Synthesis of [1-¹³C]-Geranyl Bromide
This protocol is adapted from established procedures for the synthesis of this compound from geraniol.[8][9]
Materials:
-
[1-¹³C]-Geraniol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve [1-¹³C]-Geraniol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (1.2 eq) to the solution and stir until dissolved.
-
Slowly add triphenylphosphine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in hexane and filter to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate and purify the crude [1-¹³C]-Geranyl bromide by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm isotopic incorporation and purity.
Mechanistic Study of an Enzyme-Catalyzed Cyclization using Isotopically Labeled this compound
This protocol outlines a general workflow for using the synthesized labeled substrate to investigate an enzyme-catalyzed reaction.
Materials:
-
Purified terpene synthase enzyme
-
[1-¹³C]-Geranyl bromide or other isotopically labeled analog
-
Unlabeled this compound (for control experiments)
-
Reaction buffer specific to the enzyme
-
Quenching solution (e.g., ethyl acetate with an internal standard)
-
GC-MS or LC-MS for product analysis
Procedure:
-
Prepare reaction mixtures containing the enzyme buffer, any necessary cofactors (e.g., Mg²⁺), and the terpene synthase.
-
Initiate the reaction by adding a solution of either isotopically labeled or unlabeled this compound in a suitable solvent (e.g., ethanol, DMSO) to the reaction mixture.
-
Incubate the reactions at the optimal temperature for the enzyme for a predetermined time course.
-
Terminate the reactions by adding the quenching solution.
-
Extract the organic products from the aqueous reaction mixture.
-
Analyze the extracted products by GC-MS or LC-MS.
-
Compare the mass spectra of the products from the labeled and unlabeled reactions to determine the position and extent of isotope incorporation.
-
For kinetic isotope effect (KIE) studies, perform competitive experiments with a mixture of labeled and unlabeled substrates and precisely quantify the product ratios.
Visualizing the Workflow and Mechanistic Pathways
Diagrams are essential for understanding complex experimental workflows and theoretical relationships.
Caption: Experimental workflow for the synthesis and application of isotopically labeled this compound.
Caption: Logical relationship between different mechanistic investigation approaches.
By integrating the strengths of isotopic labeling, computational chemistry, and substrate analogs, researchers can build a robust and detailed picture of complex reaction mechanisms. The experimental data derived from isotopically labeled this compound provides a crucial benchmark for validating and refining theoretical models, ultimately leading to a deeper understanding of the fundamental principles that govern chemical reactivity.
References
- 1. Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in QM/MM Simulations for Organic and Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidation of enzyme mechanisms using fluorinated substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding mechanisms of terpene synthases using substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ortho effect in the Bergman cyclization: comparison of experimental approaches and dissection of cycloaromatization kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Green chemistry alternatives to traditional Geranyl bromide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of geranyl bromide, a key intermediate in the production of various fine chemicals, pharmaceuticals, and fragrance compounds, has traditionally relied on methods that employ harsh and hazardous reagents. This guide provides a comparative analysis of a traditional synthesis route using phosphorus tribromide against a greener alternative, the Appel reaction, offering a safer and more environmentally conscious approach without compromising on yield. This comparison is supported by experimental data and detailed protocols to assist researchers in adopting more sustainable practices.
Performance Comparison: Traditional vs. Green Synthesis
The following table summarizes the key quantitative data for the traditional and a green alternative synthesis of this compound from geraniol (B1671447).
| Parameter | Traditional Method (Phosphorus Tribromide) | Green Alternative (Appel Reaction) |
| Brominating Agent | Phosphorus Tribromide (PBr₃) | Triphenylphosphine (B44618) (PPh₃) / Carbon Tetrabromide (CBr₄) |
| Solvent | Hexane (B92381) | Dichloromethane (B109758) (or other inert solvents) |
| Reaction Temperature | -30°C to -10°C | 0°C to Room Temperature |
| Reaction Time | ~45 minutes | ~1-2 hours |
| Yield | ~98% | High (expected, based on analogous reactions) |
| Key Byproducts | Phosphorous acid (H₃PO₃) | Triphenylphosphine oxide (Ph₃PO), Bromoform (CHBr₃) |
| Safety & Handling | PBr₃ is highly corrosive and reacts violently with water. | PPh₃ and CBr₄ are solids, easier to handle. Avoids PBr₃. |
| Green Chemistry Principles | Use of hazardous reagents. | Avoids highly corrosive and hazardous PBr₃. Milder reaction conditions. |
Synthesis Pathways
The following diagrams illustrate the traditional and green synthesis routes for this compound.
Experimental Protocols
Traditional Synthesis: From Geraniol using Phosphorus Tribromide[1]
Materials:
-
Geraniol (1.54 g, 10 mmol)
-
Phosphorus tribromide (PBr₃, 0.49 mL, 5 mmol)
-
Hexane (10 mL)
-
Methanol (1 mL, cold)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of geraniol in hexane is prepared in a flask under an argon atmosphere and cooled to -30°C.
-
Phosphorus tribromide is added dropwise to the stirred solution over a period of 20 minutes, maintaining the temperature at -30°C.
-
The resulting solution is stirred at -30°C for 35 minutes, and then the temperature is slowly increased to -10°C over 45 minutes.
-
The reaction is quenched by the dropwise addition of cold methanol.
-
The mixture is extracted with hexane.
-
The organic extracts are washed with a 5% sodium bicarbonate solution.
-
The organic layer is dried over magnesium sulfate and concentrated to yield crude this compound.
Expected Yield: Approximately 2.12 g (98%).
Green Alternative: The Appel Reaction using Triphenylphosphine and Carbon Tetrabromide
This protocol is adapted from the synthesis of geranyl chloride using the Appel reaction.[1]
Materials:
-
Geraniol (1.54 g, 10 mmol)
-
Triphenylphosphine (PPh₃, 3.41 g, 13 mmol)
-
Carbon tetrabromide (CBr₄, 4.31 g, 13 mmol)
-
Dichloromethane (DCM, anhydrous)
-
Pentane (B18724) (dry)
Procedure:
-
Dissolve geraniol and triphenylphosphine in anhydrous dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add carbon tetrabromide portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add dry pentane to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the precipitate and wash the solid with pentane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Expected Yield: High yields are anticipated for this reaction, comparable to other Appel brominations.
Logical Workflow for Synthesis Selection
References
Safety Operating Guide
Proper Disposal of Geranyl Bromide: A Guide for Laboratory Professionals
Geranyl bromide is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, ensure that you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, use a respirator with an appropriate vapor cartridge.[3]
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[1]
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous waste.[1] Do not dispose of it down the drain or in regular trash.
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials, in a designated and compatible hazardous waste container. The container should be made of a material that will not react with the chemical.[4][5]
-
If the original container is used for waste collection, ensure it is in good condition. If transferring to a new container, label it clearly.[6][7]
-
For liquid waste, soak it up with an inert absorbent material (e.g., vermiculite, sand, or earth) before placing it in the waste container.[1]
-
For solid waste contaminated with this compound (e.g., gloves, absorbent paper), double-bag it in clear plastic bags.[6]
Step 2: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and list the contents, including "this compound."[5][8]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is a cool, dry, and well-ventilated location, away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[1][2][4]
-
Ensure the container is always kept closed, except when adding waste.[5][6]
-
Place the primary waste container in a secondary containment bin to prevent spills.[6]
Step 3: Disposal of Empty Containers
-
Empty this compound containers are also considered hazardous waste.
-
To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone).[5][9]
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste and add it to your liquid hazardous waste container.[5][9][10]
-
After triple-rinsing, the container can be disposed of in the regular trash after defacing the original label.[10]
Step 4: Arranging for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Be aware of the time and quantity limits for storing hazardous waste in your laboratory. Typically, waste must be collected within 90 days of the start of accumulation, or when the container is full.[6][7]
Quantitative Data for this compound
| Property | Value | Citations |
| Flash Point | 75 - 90 °C (167 - 194 °F) | [1][3] |
| Boiling Point | 101 - 102 °C (213.8 - 215.6 °F) | [1][3] |
| Recommended Storage Temp. | 2 - 8 °C (35.6 - 46.4 °F) | [3] |
| Hazardous Waste Accumulation Limit (Quantity) | Up to 55 gallons | [6] |
| Hazardous Waste Accumulation Limit (Time) | Within 90 days of first addition | [6] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound 95 6138-90-5 [sigmaaldrich.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nswai.org [nswai.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. vanderbilt.edu [vanderbilt.edu]
Essential Safety and Logistical Information for Handling Geranyl Bromide
This document provides immediate, essential guidance for the safe handling and disposal of Geranyl bromide in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and mitigate potential hazards.
Hazard Identification and Classification
This compound is a combustible liquid that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.[1][3]
| Hazard Classification | Category |
| Flammable liquids | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Source: Safety Data Sheet[1]
Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid |
| Appearance | Light yellow to grey yellow |
| Odor | No information available |
| Boiling Point | 101 - 102 °C / 213.8 - 215.6 °F |
| Flash Point | 90 °C / 194 °F |
| Density | 1.094 g/mL at 25 °C |
| Solubility | Immiscible with water |
| Molecular Formula | C10H17Br |
| Molecular Weight | 217.15 g/mol |
Source: Safety Data Sheets and Chemical Supplier Information[1][3][4][5]
Operational Plan: Handling this compound
A systematic approach is essential when working with this compound. The following step-by-step guidance ensures a safe handling process from preparation to cleanup.
Pre-Operational Checks
-
Consult Safety Data Sheet (SDS): Always review the SDS for this compound before starting any work.[1]
-
Ensure Proper Ventilation: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Verify Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[1]
-
Assemble Personal Protective Equipment (PPE): Before handling, don the required PPE as detailed in the table below.
Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves and protective clothing. | Wear appropriate gloves (e.g., nitrile rubber) and a lab coat.[1] |
| Respiratory | Use only in well-ventilated areas. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. | A dust mask type N95 (US) may be appropriate in some situations. |
Handling Procedure
-
Grounding: Take precautionary measures against static discharges.[1]
-
Dispensing: Avoid breathing vapors or mist.[1] Do not get the chemical in eyes, on skin, or on clothing.[1]
-
Heating: Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Reactions: When used in chemical reactions, such as the synthesis of 3,7-dihydroxyflavone (B191072) derivatives, ensure the reaction vessel is properly set up in a fume hood and that any potential exothermic reactions are monitored and controlled.
Post-Handling
-
Decontamination: Wash hands and any exposed skin thoroughly after handling.[1]
-
Clothing: Take off contaminated clothing and wash it before reuse.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Store away from heat, sparks, and flame.[1]
Emergency Procedures
| Emergency | Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Fire | Use CO2, dry chemical, or foam for extinction.[1] Water mist may be used to cool closed containers.[1] |
| Accidental Release | Soak up with inert absorbent material. Keep in suitable, closed containers for disposal. Remove all sources of ignition.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Unused Product: Dispose of contents/container to an approved waste disposal plant.[1]
-
Contaminated Materials: Items such as gloves, paper towels, and disposable labware that are clearly contaminated with this compound should be collected in a sealed, labeled container and disposed of as hazardous chemical waste.
-
Empty Containers: Do not reuse empty containers. Dispose of them in accordance with federal, state, and local regulations.
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
